molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No.: B167518
CAS No.: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
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Description

Octadecyl Sulfide, also known as Dioctadecyl Sulfide or Stearyl Sulfide, is an organic sulfur compound with the molecular formula C₃₆H₇₄S and a molecular weight of 539.05 g/mol . This high-purity product is provided as a white to almost white powder or crystal with a melting point between 69.0 and 71.0 °C . It is recommended to store this compound at room temperature, preferably in a cool and dark place below 15°C . Researchers value this chemical for its role in surface chemistry and materials science. For instance, sulfide compounds like octadecyl sulfide are integral in studying surface modification processes. Recent research explores how pre-sulfidization of mineral surfaces (like smithsonite) affects the adsorption of long-chain amine collectors, changing the interaction from physical to chemical adsorption and thereby improving floatability in mineral processing applications . This fundamental research provides important guidance for industrial applications in mineral flotation, a critical step in the concentration of low-grade ores . This product is intended for research and laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-octadecylsulfanyloctadecane
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InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
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DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
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Molecular Weight

539.0 g/mol
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CAS No.

1844-09-3
Record name Octadecyl sulfide
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Record name Octadecyl sulfide
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Record name Octadecane, 1,1'-thiobis-
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Record name Dioctadecyl sulphide
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Record name OCTADECYL SULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Octadecyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Understated Role of a Long-Chain Thioether

Octadecyl sulfide, also known as dioctadecyl sulfide or stearyl sulfide, is a symmetrical thioether with the chemical formula C36H74S. Comprising two eighteen-carbon alkyl chains linked by a sulfur atom, this molecule possesses a unique amphipathic character that has positioned it as a compound of interest in various scientific domains, from materials science to drug delivery. While not as extensively documented as some of its chemical cousins, the history and evolving applications of octadecyl sulfide offer a compelling narrative of fundamental organic synthesis and its modern-day implications. This guide provides a comprehensive overview of the discovery, historical and contemporary synthesis, physicochemical properties, and burgeoning applications of this long-chain sulfide.

The Historical Context of Discovery: A Tale of Fundamental Synthesis

While a singular, celebrated moment of discovery for octadecyl sulfide is not prominent in the historical annals of chemistry, its existence is a logical extension of foundational organic synthesis principles developed in the 19th century. The synthesis of ethers and their sulfur analogs, thioethers (sulfides), was significantly advanced by the work of Alexander Williamson in the 1850s. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, provided a versatile template for forming ether linkages.[1][2] This reaction was readily adapted for the synthesis of thioethers, where a thiolate anion serves as the nucleophile.

Early preparations of symmetrical long-chain alkyl sulfides like dioctadecyl sulfide would have likely followed a similar SN2 pathway. One of the most straightforward and historically significant methods for synthesizing symmetrical dialkyl sulfides involves the reaction of an alkyl halide with an inorganic sulfide, such as sodium sulfide (Na2S).[3] In this reaction, the sulfide ion (S²⁻) acts as a potent nucleophile, displacing the halide from two molecules of the alkyl halide to form the corresponding thioether.[3]

Given the commercial availability of long-chain alkyl halides like octadecyl bromide or chloride in the early 20th century, it is highly probable that octadecyl sulfide was first synthesized through this method or a variation thereof. These early syntheses were likely driven by academic curiosity and the desire to characterize the physical properties of homologous series of organic compounds.[4]

Evolution of Synthetic Methodologies

The synthesis of dialkyl sulfides has evolved from classical methods to more refined and specialized techniques that offer improved yields, milder reaction conditions, and avoidance of malodorous reagents.

Classical Synthesis: The Reaction of Alkyl Halides with Sodium Sulfide

The reaction of two equivalents of an octadecyl halide (e.g., 1-bromooctadecane) with sodium sulfide represents a traditional and cost-effective method for the preparation of dioctadecyl sulfide. This reaction is typically carried out in a polar solvent to facilitate the dissolution of the inorganic sulfide.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions R1 2 x Octadecyl Bromide (C18H37Br) P1 Octadecyl Sulfide (C36H74S) R1->P1 P2 2 x Sodium Bromide (NaBr) R1->P2 R2 Sodium Sulfide (Na2S) R2->P1 R2->P2 C1 Solvent: Ethanol/Water C2 Heat (Reflux)

Caption: Classical synthesis of octadecyl sulfide.

Materials:

  • 1-Bromooctadecane

  • Sodium sulfide nonahydrate (Na2S·9H2O)

  • Ethanol

  • Deionized water

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

  • Add ethanol to the flask to create a solution or a fine suspension.

  • Add two molar equivalents of 1-bromooctadecane to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and hexane.

  • Shake the funnel vigorously and allow the layers to separate. The organic layer containing the product will be on top.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude dioctadecyl sulfide can be further purified by recrystallization from a suitable solvent such as ethanol or acetone to yield a white, waxy solid.

Causality in Experimental Choices:

  • The use of a polar protic solvent system like ethanol/water is crucial for dissolving both the ionic sodium sulfide and the nonpolar alkyl halide to a sufficient extent for the reaction to proceed.

  • Heating the reaction to reflux increases the reaction rate, which is necessary due to the relatively low reactivity of the long-chain alkyl halide.

  • The aqueous workup and extraction with a nonpolar solvent like hexane are effective for separating the nonpolar product from the inorganic salts and the polar solvent.

  • Recrystallization is a standard and effective method for purifying solid organic compounds like dioctadecyl sulfide.

Modern Synthetic Approaches

Modern organic synthesis offers several alternative routes to dialkyl sulfides, often with advantages in terms of reaction conditions and substrate scope. One notable method involves the reaction of Grignard reagents with Bunte salts (S-alkyl thiosulfates).[5] This approach avoids the use of malodorous thiols and can be effective for a wide range of alkyl groups.[5]

Physicochemical Properties

Octadecyl sulfide is a white to off-white crystalline or powdery solid at room temperature. Its long alkyl chains dominate its physical properties, making it a waxy, hydrophobic substance.

PropertyValueReference(s)
Molecular Formula C36H74S[6]
Molecular Weight 539.05 g/mol [7]
Melting Point 69-72 °C
Boiling Point > 250 °C at 760 mmHg (decomposes)
Solubility Insoluble in water; soluble in hot ethanol, ether, and other organic solvents
Appearance White to off-white crystalline powder or waxy solid

Applications in Research and Development

The unique molecular structure of octadecyl sulfide, featuring a small polar sulfide group flanked by two long, nonpolar alkyl chains, makes it an attractive candidate for applications in materials science and drug delivery.

Materials Science: A Building Block for Functional Surfaces

In materials science, long-chain alkyl compounds are extensively used to create self-assembled monolayers (SAMs) on various substrates.[8][9][10] These highly ordered molecular layers can modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance.[10] While octadecanethiol is more commonly used for forming SAMs on gold surfaces, the analogous sulfide, dioctadecyl sulfide, can also play a role in surface modification, particularly on semiconductor or metal sulfide surfaces where the sulfide group can coordinate with the surface.[8] The long octadecyl chains provide a dense, hydrophobic barrier.

Drug Delivery: A Lipophilic Component in Nanoparticle Formulations

The development of novel drug delivery systems is a cornerstone of modern pharmaceutical research. Liposomes and solid lipid nanoparticles (SLNs) are promising carriers for delivering therapeutic agents, particularly those with poor water solubility.[11] These systems are typically composed of a mixture of lipids that self-assemble into vesicular or solid-core structures in aqueous media.

The highly lipophilic nature of dioctadecyl sulfide makes it a suitable candidate for incorporation into the lipid matrix of these nanoparticles. Its presence can influence the physical properties of the formulation, such as drug loading capacity, release kinetics, and stability. While direct studies on dioctadecyl sulfide in drug delivery are emerging, the principles of using long-chain, lipid-like molecules are well-established.[11]

G cluster_liposome Liposome Cross-Section cluster_bilayer Phospholipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 os1 Octadecyl Sulfide os1->p3 os2 Octadecyl Sulfide os2->p9 drug1 Drug drug1->p6 drug2 Drug core Aqueous Core drug2->core

Caption: Octadecyl sulfide in a liposomal drug delivery system.

Conclusion and Future Outlook

Octadecyl sulfide, a molecule born from the fundamental principles of organic chemistry, continues to find relevance in contemporary scientific research. Its synthesis, rooted in classical reactions like the thio-analog of the Williamson ether synthesis, has evolved to include more sophisticated methods. The physicochemical properties of this long-chain thioether, particularly its pronounced lipophilicity, make it a valuable tool in materials science for surface modification and a promising, albeit currently underexplored, component in advanced drug delivery systems. As the demand for novel materials and more effective drug formulations grows, the exploration of the full potential of seemingly simple molecules like octadecyl sulfide will undoubtedly continue to be a fruitful area of investigation for researchers and scientists.

References

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  • Hartman, W. W., Smith, L. A., & Dickey, J. B. (1934). DIPHENYL SULFIDE. Organic Syntheses, 14, 36. DOI: 10.15227/orgsyn.014.0036.
  • Pornpattananangkul, D., Zhang, L., Olson, S., Aryal, S., Obonyo, M., Vecchio, K., ... & Zhang, L. (2011). Bacterial toxin-triggered drug release from gold nanoparticle-stabilized liposomes for the treatment of bacterial infection. Journal of the American Chemical Society, 133(11), 4132-4139.
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  • Bencsura, A., Nivinskas, H., & Peterson, J. (2012). Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication. ISRN Toxicology, 2012, 680140. DOI: 10.5402/2012/680140.
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  • Chen, Y. C., Lin, Y. G., Chen, C. H., & Lin, Y. C. (2013). Fabrication of Octadecyl and Octadecanethiolate Self-Assembled Monolayers on Oxide-Free Si(111) with a One-Cell Process. ACS Applied Materials & Interfaces, 5(12), 5430-5437. DOI: 10.1021/am400854n.
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  • Barlos, K., Gatos, D., & Mamos, P. (2021). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Molecules, 26(11), 3209.
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Sources

Unlocking the Potential of Octadecyl Sulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octadecyl sulfide, a symmetrical long-chain thioether, represents a largely unexplored molecule with significant latent potential across diverse scientific and industrial domains. While its basic chemical identity is established, a notable gap exists in the scientific literature regarding its specific applications and functional properties. This technical guide aims to bridge this gap by providing a comprehensive overview of promising research avenues for octadecyl sulfide. Drawing upon the well-established chemistry of long-chain hydrocarbons and thioethers, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into potential applications in advanced materials science, drug delivery, and as a versatile chemical intermediate, offering detailed experimental protocols and theoretical frameworks to stimulate and guide future research.

Introduction to Octadecyl Sulfide: The Knowns and the Unknowns

Octadecyl sulfide, also known as dioctadecyl sulfide or stearyl sulfide, is a simple, symmetrical thioether with the molecular formula C₃₆H₇₄S.[1][2] Its structure consists of two eighteen-carbon alkyl chains linked by a central sulfur atom. This unique architecture, combining the hydrophobicity of the long alkyl chains with the reactivity of the sulfide functional group, suggests a wealth of potential applications that remain to be systematically investigated.

Physicochemical Properties

A summary of the known physicochemical properties of octadecyl sulfide is presented in Table 1.

PropertyValueSource
Molecular Formula C₃₆H₇₄S[1]
Molecular Weight 539.05 g/mol [1]
CAS Number 1844-09-3[1]
Appearance White to almost white powder or crystals[3]
Melting Point 69.0 - 71.0 °C[3]
Solubility Insoluble in water. Soluble in nonpolar organic solvents.[4][5]

Table 1: Known Physicochemical Properties of Octadecyl Sulfide

Synthesis of Octadecyl Sulfide

The synthesis of octadecyl sulfide is not extensively detailed in the literature but can be readily achieved through established methods for thioether synthesis.[6][7][8] The most common and straightforward approach is the reaction of an octadecyl halide with a sulfur source, such as sodium sulfide.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Octadecyl_Halide 2x Octadecyl Halide (e.g., 1-Bromooctadecane) Reaction_Vessel Solvent (e.g., Ethanol/Water) Heat Octadecyl_Halide->Reaction_Vessel Sodium_Sulfide Sodium Sulfide (Na₂S) Sodium_Sulfide->Reaction_Vessel Octadecyl_Sulfide Octadecyl Sulfide Reaction_Vessel->Octadecyl_Sulfide Sodium_Halide 2x Sodium Halide (NaX) Reaction_Vessel->Sodium_Halide

Caption: General workflow for the synthesis of octadecyl sulfide.

Objective: To synthesize octadecyl sulfide from 1-bromooctadecane and sodium sulfide nonahydrate.

Materials:

  • 1-bromooctadecane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (95%)

  • Deionized water

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.

  • Add a solution of 1-bromooctadecane in ethanol to the flask. The molar ratio of 1-bromooctadecane to sodium sulfide should be approximately 2:1.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and hexane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer (top layer) and wash it twice with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield pure octadecyl sulfide.

Self-Validation: The identity and purity of the synthesized octadecyl sulfide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Potential Research Area 1: Advanced Materials Science

The unique molecular structure of octadecyl sulfide makes it an attractive candidate for various applications in materials science.

Surface Modification and Hydrophobic Coatings

The two long, nonpolar octadecyl chains are expected to impart significant hydrophobicity to surfaces. This property can be exploited to create water-repellent coatings on various substrates.

Scientific Rationale: The self-assembly of long-chain alkyl compounds on surfaces is a well-established phenomenon. While much research has focused on alkanethiols for forming self-assembled monolayers (SAMs) on gold surfaces, the potential of dialkyl sulfides for modifying other types of surfaces is underexplored. The central sulfide group could offer a unique anchoring point to certain metal or metal oxide surfaces, while the two alkyl chains could lead to denser and more robust hydrophobic layers compared to single-chain thiols.

SurfaceModificationWorkflow cluster_preparation Preparation cluster_deposition Deposition cluster_characterization Characterization Substrate Substrate (e.g., Silicon wafer, Glass) Cleaning Cleaning & Activation (e.g., Piranha solution) Substrate->Cleaning Immersion Substrate Immersion (Controlled time & temperature) Cleaning->Immersion Solution Solution of Octadecyl Sulfide in an organic solvent Solution->Immersion Contact_Angle Contact Angle Measurement Immersion->Contact_Angle AFM Atomic Force Microscopy (AFM) Immersion->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Immersion->XPS

Caption: Workflow for surface modification using octadecyl sulfide.

Lubricant Additives

Long-chain hydrocarbons are known to be effective boundary lubricants. The presence of a sulfur atom in octadecyl sulfide could enhance its performance as a lubricant additive.

Scientific Rationale: Sulfur-containing compounds are widely used as extreme pressure (EP) additives in lubricants. The sulfur atom can react with metal surfaces under high pressure and temperature to form a sacrificial layer of metal sulfide, which prevents direct metal-to-metal contact and reduces wear. The long alkyl chains of octadecyl sulfide would provide a low-friction film.

Phase Change Materials (PCMs)

With a melting point in the range of 69-71 °C, octadecyl sulfide falls within the temperature range of interest for certain thermal energy storage applications.

Scientific Rationale: PCMs absorb and release large amounts of latent heat during their phase transitions. The long alkyl chains of octadecyl sulfide suggest it will have a significant latent heat of fusion. Its chemical stability and potential for forming stable emulsions could make it a candidate for use in thermal energy storage systems.

Potential Research Area 2: Drug Delivery and Pharmaceutical Sciences

The lipophilic nature of octadecyl sulfide makes it a compelling candidate for various applications in drug formulation and delivery.

Component of Lipid-Based Drug Delivery Systems

Scientific Rationale: Lipid-based formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are effective vehicles for improving the oral bioavailability of poorly water-soluble drugs. The high melting point and hydrophobic nature of octadecyl sulfide make it a potential solid lipid matrix for encapsulating lipophilic drugs.

SLN_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output A Octadecyl Sulfide (Solid Lipid) E Melt Lipid Phase (Octadecyl Sulfide + Drug) A->E B Drug B->E C Surfactant (e.g., Polysorbate 80) F Hot Aqueous Phase (Surfactant + Water) C->F D Aqueous Phase D->F G High-Shear Homogenization or Ultrasonication E->G F->G H Cooling & Solidification G->H I Solid Lipid Nanoparticle (SLN) Dispersion H->I

Caption: Workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

Amphiphilic Derivatives for Self-Assembling Systems

While octadecyl sulfide itself is highly hydrophobic, it can be chemically modified to introduce a hydrophilic head group, thereby creating an amphiphilic molecule.

Scientific Rationale: Amphiphilic molecules can self-assemble in aqueous environments to form micelles or vesicles, which can encapsulate and deliver drugs.[9][10] The oxidation of the central sulfide to a sulfoxide or sulfone would significantly increase its polarity, potentially creating a novel class of amphiphiles.

Potential Research Area 3: A Versatile Chemical Intermediate

The sulfide functional group in octadecyl sulfide is a reactive handle that can be transformed into other functional groups, making it a useful intermediate in organic synthesis.

Oxidation to Sulfoxides and Sulfones

Scientific Rationale: The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[11] Dioctadecyl sulfoxide and dioctadecyl sulfone would have significantly different physical and chemical properties compared to the parent sulfide, including increased polarity and hydrogen bonding capabilities. These oxidized derivatives could find applications as high-temperature lubricants, surfactants, or components in specialty polymers.

OxidationPathway Octadecyl_Sulfide Octadecyl Sulfide Sulfoxide Dioctadecyl Sulfoxide Octadecyl_Sulfide->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) Sulfone Dioctadecyl Sulfone Sulfoxide->Sulfone [O] (e.g., m-CPBA, KMnO₄)

Sources

An In-depth Technical Guide to the Theoretical Studies of Octadecyl Sulfide Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Octadecyl sulfide ((C₁₈H₃₇)₂S), a large, flexible thioether, presents a rich and complex conformational landscape that dictates its physicochemical properties and applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of octadecyl sulfide. We delve into the hierarchy of computational techniques, from high-accuracy quantum mechanical calculations to large-scale molecular dynamics simulations. This document emphasizes the causal relationships behind methodological choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Octadecyl Sulfide and Its Conformations

Octadecyl sulfide, also known as dioctadecyl sulfide or distearyl sulfide, is a symmetrical thioether with two C18 alkyl chains attached to a central sulfur atom.[1] Its long hydrophobic chains and the unique properties of the thioether linkage make it a molecule of interest in various fields, including lubrication, material science, and as a component in organic synthesis.[2] The overall shape and flexibility of the molecule, governed by its conformational preferences, are critical to its function. For instance, in applications like lubricant additives, the ability of the molecule to adopt specific conformations at interfaces determines its film-forming capabilities and friction-reducing properties.

The conformational space of octadecyl sulfide is vast due to the numerous rotatable bonds. The key dihedral angles that define its shape are the C-C-S-C and C-S-C-C angles around the central sulfide group, and the many C-C-C-C dihedral angles within the two long alkyl chains. Understanding the potential energy surface of these rotations and identifying the low-energy conformers is paramount to predicting the macroscopic behavior of this molecule.

This guide will navigate the theoretical approaches to unraveling the conformational intricacies of octadecyl sulfide, providing both the foundational knowledge and practical protocols for researchers in the field.

Theoretical Methodologies for Conformational Analysis

A multi-tiered approach is essential for accurately and efficiently studying the conformations of a large molecule like octadecyl sulfide. This typically involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Mechanics (QM): The Foundation of Accuracy

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide the most accurate description of molecular energies and structures.[3][4] For a molecule as large as octadecyl sulfide, performing a full conformational search at the QM level is computationally prohibitive. However, QM plays a crucial role in:

  • Parameterization of Force Fields: QM calculations on smaller, representative fragments of octadecyl sulfide (e.g., diethyl sulfide, propyl sulfide) are used to derive or validate the parameters for molecular mechanics force fields. This ensures that the force field accurately reproduces the quantum mechanical potential energy surface around the key dihedral angles.

  • High-Accuracy Energy Calculations of Key Conformers: Once potential low-energy conformers are identified through other methods (like molecular mechanics), their relative energies can be refined using DFT calculations to obtain a more accurate picture of their thermodynamic populations.[5]

Commonly used DFT functionals for such studies include B3LYP and M06, which have shown good performance in conformational analyses of thioethers.[6][7]

Molecular Mechanics (MM) and Molecular Dynamics (MD): Exploring the Conformational Landscape

Molecular mechanics treats molecules as a collection of atoms held together by springs, described by a force field. This simplification allows for the rapid calculation of energies and forces, making it possible to study large systems and long timescales. Molecular dynamics (MD) simulations use these forces to simulate the movement of atoms over time, providing a powerful tool to explore the conformational space of a molecule.[8][9]

2.2.1. The Critical Role of the Force Field

The accuracy of any MM or MD study is entirely dependent on the quality of the underlying force field. For octadecyl sulfide, a force field must accurately describe:

  • Alkyl Chain Torsions: The potential energy profiles for the C-C-C-C dihedral angles determine the extent of coiling or extension of the octadecyl chains. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM are well-parameterized for hydrocarbons.[8][10]

  • Thioether Torsions: The C-C-S-C and C-S-C-C dihedral potentials are crucial for defining the geometry around the sulfur atom. Standard force fields may require validation or re-parameterization for these specific torsions to accurately capture the conformational preferences.[11]

The choice of force field is a critical decision, and researchers should carefully evaluate the suitability of existing force fields or consider developing custom parameters based on QM data.

2.2.2. Molecular Dynamics Simulations

MD simulations provide a dynamic picture of the conformational behavior of octadecyl sulfide. By simulating the molecule in a solvent or in the gas phase at a given temperature, one can observe the transitions between different conformations and determine their relative populations.[12]

Conformational Features of Octadecyl Sulfide

The conformation of octadecyl sulfide is primarily defined by the torsional angles along its backbone.

Alkyl Chain Conformations

The long octadecyl chains are expected to exhibit conformational behavior similar to that of long-chain alkanes. The C-C-C-C dihedral angles can exist in trans (anti) or gauche conformations. The trans conformation is generally lower in energy, leading to a preference for extended, all-trans alkyl chains, especially at lower temperatures.[13] However, the presence of gauche conformations introduces kinks in the chains, leading to more compact structures.[14][15]

Conformations around the Sulfide Linkage

The C-C-S-C and C-S-C-C dihedral angles determine the relative orientation of the two alkyl chains. Similar to ethers, thioethers exhibit a preference for gauche and anti (trans) conformations around these bonds. The interplay between these torsions and the torsions within the alkyl chains leads to a complex potential energy surface with multiple local minima.

Table 1: Key Dihedral Angles and Expected Low-Energy Conformations

Dihedral AngleSymbolExpected Low-Energy States
C-C-C-Cφtrans (~180°), gauche (+/- ~60°)
C-S-C-Cχ₁trans (~180°), gauche (+/- ~60°)
C-C-S-Cχ₂trans (~180°), gauche (+/- ~60°)

Experimental Validation of Theoretical Models

Theoretical predictions of conformational populations should ideally be validated by experimental data. Several spectroscopic techniques can provide insights into the conformational states of molecules in different phases.

  • Vibrational Spectroscopy (FTIR and Raman): Different conformers will have distinct vibrational spectra. By comparing the experimentally measured spectrum with the spectra calculated for different conformers (typically using QM methods), one can identify the conformers present in the sample.[5][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants are sensitive to the local molecular geometry and can be used to infer conformational preferences.

  • X-ray Crystallography: For solid samples, X-ray diffraction can provide the precise three-dimensional structure of the molecule in the crystalline state, offering a definitive benchmark for a single conformation.[16]

A Practical Protocol for the Conformational Analysis of Octadecyl Sulfide

The following protocol outlines a robust computational workflow for the theoretical study of octadecyl sulfide conformations.

Step 1: Initial Conformer Generation
  • Objective: To generate a diverse set of initial structures for further analysis.

  • Method: Use a molecular mechanics-based conformational search algorithm (e.g., Monte Carlo, systematic search on key dihedrals) to explore the potential energy surface and identify a large number of unique conformers.

Step 2: Geometry Optimization and Energy Minimization
  • Objective: To find the nearest local energy minimum for each generated conformer.

  • Method: Perform geometry optimization on all conformers using a suitable molecular mechanics force field (e.g., OPLS-AA, CHARMM).

Step 3: Clustering and Selection of Low-Energy Conformers
  • Objective: To identify the most relevant low-energy conformers for further study.

  • Method: Cluster the optimized conformers based on structural similarity (e.g., RMSD) and rank them by their MM energy. Select a set of unique, low-energy conformers for higher-level calculations.

Step 4: High-Level QM Energy Refinement
  • Objective: To obtain accurate relative energies of the selected conformers.

  • Method: Perform single-point energy calculations or full geometry optimizations on the selected conformers using Density Functional Theory (e.g., B3LYP/6-31G(d,p)).[5]

Step 5: Molecular Dynamics Simulations
  • Objective: To study the dynamic conformational behavior and thermal populations.

  • Method: Select the lowest energy conformer (or a few representative low-energy conformers) as the starting structure for an MD simulation. Simulate the system in a suitable environment (e.g., in a solvent box or in the gas phase) for a sufficient duration to achieve conformational sampling.

Step 6: Analysis of MD Trajectories
  • Objective: To extract conformational information from the simulation.

  • Method: Analyze the MD trajectory to determine the time evolution of key dihedral angles, calculate radial distribution functions, and generate Ramachandran-like plots for the key torsions to visualize the conformational space explored.

Visualization of the Computational Workflow

G cluster_0 Initial Exploration cluster_1 Refinement and Selection cluster_2 Dynamic Analysis A Step 1: Conformer Generation (Monte Carlo / Systematic Search) B Step 2: MM Geometry Optimization A->B C Step 3: Clustering and Selection of Low-Energy Conformers B->C D Step 4: QM Energy Refinement (DFT) C->D E Step 5: Molecular Dynamics Simulation D->E F Step 6: Trajectory Analysis (Dihedral Distributions, etc.) E->F

Caption: Key dihedral angles (χ₁ and χ₂) around the central sulfide linkage in octadecyl sulfide.

Conclusion

The theoretical study of octadecyl sulfide conformations requires a synergistic application of quantum mechanics and molecular mechanics. While QM provides the fundamental accuracy for parameterization and energy refinement, MM and MD are indispensable for exploring the vast conformational landscape of this large and flexible molecule. A thorough understanding of its conformational preferences is essential for predicting its macroscopic properties and for the rational design of new materials and formulations incorporating this versatile thioether. The protocols and methodologies outlined in this guide provide a robust framework for researchers to undertake such investigations with scientific rigor.

References

  • Experimental and theoretical conformational studies on diallyl sulfide - ResearchGate. (2025, October 6). Retrieved from [Link]

  • Octadecyl amine capped cadmium sulfide quantum dots: morphological studies, electrochemical properties, and its use as photocata. (2021, June 24). Retrieved from [Link]

  • Effect of Pre-Sulfidization on the Octadecyl Amine Adsorption on the Smithsonite Surface and Its Flotation - MDPI. (2024, August 20). Retrieved from [Link]

  • Octadecyl sulfide | C36H74S | CID 74609 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - ACS Publications. (n.d.). Retrieved from [Link]

  • Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters | ACS Omega. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Thioether Musks Using Density Functional Theory - MDPI. (n.d.). Retrieved from [Link]

  • Interaction of the (2√3 × 3)rect. Adsorption-Site Basis and Alkyl-Chain Close Packing in Alkanethiol Self-Assembled Monolayers on Au(111): A Molecular Dynamics Study of Alkyl-Chain Conformation | ACS Omega. (2020, June 2). Retrieved from [Link]

  • Molecular Dynamics Simulations of Sodium Dodecyl Sulfate Micelles in Water-The Effect of the Force Field - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration - NIH. (2025, June 4). Retrieved from [Link]

  • Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters for Glycosaminoglycans via Ab Initio Molecular Dynamics - bioRxiv. (2024, June 3). Retrieved from [Link]

  • Conformational Analysis of Thioether Musks Using Density Functional Theory. (2025, October 16). Retrieved from [Link]

  • Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. (n.d.). Retrieved from [Link]

  • Structure and conformational properties of diacetyl sulfide in the gaseous and condensed phases explored by gas electron diffraction, single-crystal X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations - PubMed. (n.d.). Retrieved from [Link]

  • Evaluation of the Molecular Conformation of Surface Alkyl Chains of Alkylsilane-Derived Hybrid Films Using Sum-Frequency Generation Spectroscopy - MDPI. (2022, March 17). Retrieved from [Link]

  • ReaxFF molecular dynamics simulations on lithiated sulfur cathode materials. (n.d.). Retrieved from [Link]

  • Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen...sulfur interaction in thiol esters | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Influence of conformation isomers in alkyl chains on Ag(i)-coordinated supramolecular architectures - New Journal of Chemistry (RSC Publishing). (2023, February 11). Retrieved from [Link]

  • Quantum chemical calculations and their uses - Research, Society and Development. (2021, July 16). Retrieved from [Link]

  • Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization - PubMed Central. (n.d.). Retrieved from [Link]

  • Molecular Simulation to Explore the Dissolution Behavior of Sulfur in Carbon Disulfide. (n.d.). Retrieved from [Link]

  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]

  • Molecular Dynamics Simulations of Sodium Dodecyl Sulfate Micelle in Water: The Behavior of Water - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Quantum Chemical Evaluation of Deep Eutectic Solvents for the Extractive Desulfurization of Fuel | ACS Sustainable Chemistry & Engineering - ACS Publications. (2018, March 25). Retrieved from [Link]

  • Four "ideal" conformations of an alkyl chain. The bold solid lines... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of the OPLS-AA Force Field for Long Hydrocarbons | Journal of Chemical Theory and Computation - ACS Publications. (n.d.). Retrieved from [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. (2018, August 6). Retrieved from [Link]

  • Cerius2 Forcefield Based Simulations. (1998, September 8). Retrieved from [Link]

  • Thiols and Sulfides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Multiscale molecular dynamics simulations of sodium dodecyl sulfate micelles: from coarse-grained to all-atom resolution - PubMed. (2014, October 10). Retrieved from [Link]

Sources

Environmental Fate and Transformation of Long-Chain Alkyl Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate of Long-Chain Alkyl Sulfides Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkyl sulfides (thioethers), characterized by hydrophobic alkyl chains (


 and above) attached to a sulfur atom, represent a distinct class of organosulfur compounds. Unlike their volatile short-chain counterparts (e.g., dimethyl sulfide) which dominate atmospheric sulfur cycles, long-chain alkyl sulfides partition heavily into soil and sediment matrices due to high lipophilicity. This guide analyzes the physicochemical determinants, biotic/abiotic degradation pathways, and advanced analytical methodologies required to track these compounds in environmental and biological systems.

Physicochemical Profiling and Partitioning

The environmental behavior of alkyl sulfides is governed by the length of the carbon chain. As chain length increases, water solubility decreases exponentially while the octanol-water partition coefficient (


) increases, dictating a shift from air-water exchange to soil sorption.
Table 1: Comparative Physicochemical Properties

Data represents consensus values modeled from experimental surrogates and EPI Suite™ estimations.

CompoundStructureLog

Water Solubility (mg/L, 25°C)Henry’s Law Constant (atm-m³/mol)Environmental Compartment
Dimethyl Sulfide (DMS)

0.92~22,000

Atmosphere / Water
Octyl Methyl Sulfide

4.80~4.5

Water / Sediment
Dodecyl Methyl Sulfide

6.75~0.08

Sediment / Biota
Didodecyl Sulfide

> 10.0< 0.001

Soil / Sediment (Immobile)

Key Insight: The high Henry's Law constants for long-chain sulfides suggest that if they are dissolved, they are volatile. However, their extreme hydrophobicity (high


) means they are almost entirely adsorbed to organic matter in soil or sediment, severely limiting volatilization in real-world scenarios.

Degradation Pathways: Biotic and Abiotic

The transformation of long-chain alkyl sulfides is a dual-process mechanism involving S-oxidation (sulfur center) and C-oxidation (alkyl chain).

Abiotic Transformation (Photochemical)

In the atmosphere or surface waters, the primary oxidant is the hydroxyl radical (


).
  • Mechanism:

    
     adds to the sulfur atom, forming an adduct that reacts with 
    
    
    
    to yield sulfoxides (
    
    
    ).
  • Kinetics: Reaction rates are diffusion-controlled (

    
    ) but are limited by the low aqueous solubility of long-chain variants.
    
Biotic Transformation (Metabolic)

Microbial degradation is the dominant sink for long-chain sulfides.

  • Sulfoxidation: Monooxygenase enzymes (e.g., cytochrome P450 or flavin-containing monooxygenases) oxidize the sulfide to a sulfoxide, and subsequently to a sulfone (

    
    ).
    
  • Alkyl Chain Oxidation: The alkyl chains undergo

    
    -oxidation (terminal carbon) followed by 
    
    
    
    -oxidation, sequentially shortening the carbon chain by two carbons at a time, releasing Acetyl-CoA.
Diagram 1: Integrated Degradation Pathway

The following diagram illustrates the bifurcation between sulfur oxidation and alkyl chain degradation.

DegradationPathways Sulfide Alkyl Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide Monooxygenases (FMO/P450) OmegaOx ω-Oxidation (Terminal Alcohol/Acid) Sulfide->OmegaOx Alkane Hydroxylase (Minor Pathway) Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Biotic/Abiotic Oxidation Sulfone->OmegaOx Primary Pathway for Polar Metabolites BetaOx β-Oxidation Cycle (Chain Shortening) OmegaOx->BetaOx Acyl-CoA Synthetase BetaOx->BetaOx -2 Carbons (Acetyl-CoA) Mineralization Mineralization (CO2 + Sulfate) BetaOx->Mineralization TCA Cycle

Caption: Biotic and abiotic transformation logic. Sulfoxidation increases polarity, facilitating subsequent enzymatic attack on the alkyl chain.

Analytical Methodologies

Detecting trace levels of long-chain sulfides requires distinguishing them from complex hydrocarbon matrices. The Sulfur Chemiluminescence Detector (SCD) is the gold standard due to its equimolar response to sulfur and lack of hydrocarbon quenching.

Protocol: Trace Analysis by GC-SCD

Objective: Quantification of dodecyl sulfide in soil samples (LOD < 5 ppb).

  • Sample Preparation (Pressurized Liquid Extraction - PLE):

    • Mix 10g soil with diatomaceous earth.

    • Extract with Acetone:Hexane (1:1) at 100°C, 1500 psi.

    • Rationale: High temperature overcomes the desorption energy barrier of long-chain sulfides from soil organic matter.

  • Cleanup:

    • Pass extract through a Copper (Cu) powder column.

    • Critical Step: Copper removes elemental sulfur (

      
      ) which interferes with chromatograms, but does not react with dialkyl sulfides under mild conditions.
      
  • Instrumental Analysis (GC-SCD):

    • Inlet: PTV (Programmed Temperature Vaporizing) to prevent thermal degradation of labile sulfoxides.

    • Column: DB-Sulfur SCD or equivalent (thick film to retain volatile species, inert to prevent tailing).

    • Detector: SCD (combustion at 800°C

      
       SO + 
      
      
      
      
      
      
      
      ).
Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Soil/Sediment Sample Extraction PLE / Ultrasonic (Acetone:Hexane) Sample->Extraction Cleanup Cu Column (Remove S8) Extraction->Cleanup GC GC Separation (DB-Sulfur Column) Cleanup->GC SCD SCD Detection (Chemiluminescence) GC->SCD Data Quantitation (Equimolar Response) SCD->Data

Caption: Optimized workflow for sulfur-specific detection, prioritizing removal of elemental sulfur interference.

Toxicology and Drug Development Context

In drug development, the "long-chain alkyl sulfide" motif appears in various pharmaceutical agents and metabolites. Understanding their fate parallels environmental risk assessment (ERA).

  • Metabolic Activation: Thioether drugs (e.g., Thioridazine) are metabolized to sulfoxides.[1] While often pharmacologically active, these metabolites are more water-soluble and excreted faster than the parent sulfide.

  • Toxicity: Long-chain sulfides can disrupt cell membranes similar to surfactants. However, their rapid conversion to sulfoxides generally reduces lipophilicity and membrane toxicity.

  • ERA Implications: For environmental risk assessment of pharmaceuticals, the sulfone metabolite is often the terminal persistent residue in water, whereas the parent sulfide partitions to sludge.

References

  • Photochemical Aerobic Oxidation of Sulfides to Sulfoxides. Green Chemistry, 2022.

  • Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical. ACS Earth and Space Chemistry, 2025.

  • Aerobic and Anaerobic Degradation of Alkyl Sulfides by a Denitrifying Marine Bacterium. Applied and Environmental Microbiology, 1995.

  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Shimadzu Application News, 2019.

  • Environmental Risk Assessment of Medicinal Products for Human Use. European Medicines Agency (EMA), 2024.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Octadecyl Sulfide in Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Thiols - The Unique Potential of Dialkyl Sulfides in Surface Engineering

For decades, the spontaneous organization of organic molecules into densely packed, ordered monolayers on solid substrates has been a cornerstone of nanoscience and surface engineering. These self-assembled monolayers (SAMs) offer a powerful and versatile platform for tailoring the physicochemical properties of surfaces at the molecular level. Historically, the field has been dominated by the use of alkanethiols on gold substrates, a system renowned for its simplicity and the formation of well-defined monolayers. However, the reliance on the thiol-gold linkage, while robust, has prompted exploration into alternative headgroup chemistries that may offer distinct advantages in terms of stability, molecular packing, and functionality.

This guide focuses on the use of octadecyl sulfide (dioctadecyl sulfide) , a dialkyl sulfide, for the formation of SAMs. Unlike alkanethiols (R-SH) and dialkyl disulfides (R-S-S-R), which are believed to form the same surface thiolate species (R-S-Au) through cleavage of the S-H or S-S bond respectively, dialkyl sulfides ((R)₂S) present a unique mode of interaction with gold surfaces. Evidence suggests a non-destructive adsorption mechanism where the octadecyl sulfide molecule remains intact upon binding to the gold substrate.[1] This fundamental difference in surface chemistry opens up new possibilities for controlling the structure and properties of the resulting monolayer. The presence of two octadecyl chains anchored by a single sulfur atom influences the packing density and conformational order of the monolayer in ways that are distinct from their single-chain counterparts.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of octadecyl sulfide for the creation of well-defined and stable self-assembled monolayers. We will delve into the mechanistic principles of dialkyl sulfide SAM formation, provide detailed, field-proven protocols for their preparation, and discuss the essential characterization techniques required to validate the quality and properties of these surfaces.

Mechanistic Insights: The Intact Adsorption of Dialkyl Sulfides

The formation of a self-assembled monolayer is a thermodynamically driven process governed by the interplay of molecule-substrate and molecule-molecule interactions. In the case of octadecyl sulfide on a gold surface, the primary driving force is the strong affinity of the sulfur headgroup for gold.

cluster_solution Solution Phase cluster_surface Gold Substrate (Au(111)) cluster_sam Self-Assembled Monolayer Octadecyl_Sulfide Octadecyl Sulfide (C18H37)2S Gold_Surface Au(111) Surface Octadecyl_Sulfide->Gold_Surface Adsorption (Intact Molecule) SAM Ordered Monolayer ((C18H37)2S on Au) Gold_Surface->SAM Self-Organization (van der Waals Interactions)

Figure 1: Schematic workflow of octadecyl sulfide SAM formation on a gold substrate.

A key distinction from the more common alkanethiol and dialkyl disulfide systems is the nature of the sulfur-gold bond. While the latter are understood to undergo cleavage of the S-H or S-S bond to form a gold-thiolate bond, studies on dialkyl sulfides, such as didecyl sulfide, provide evidence for a non-destructive adsorption process.[1] This suggests that the octadecyl sulfide molecule adsorbs onto the gold surface with both octadecyl chains remaining covalently bound to the sulfur atom. This "intact" adsorption has significant implications for the resulting monolayer structure. With two alkyl chains per anchor point, the steric demands are higher, which can influence the packing density and tilt angle of the alkyl chains within the monolayer.

The self-assembly process can be conceptualized in two main stages:

  • Initial Adsorption: Octadecyl sulfide molecules from the solution rapidly adsorb onto the gold surface, driven by the strong sulfur-gold interaction.

  • Monolayer Organization: Following the initial adsorption, a slower reorganization process occurs. During this phase, the octadecyl chains, through intermolecular van der Waals interactions, arrange themselves into a densely packed and ordered structure. This ordering process is crucial for the formation of a high-quality, stable monolayer.

Experimental Protocols: A Step-by-Step Guide to Octadecyl Sulfide SAM Formation

The following protocols are designed to be self-validating, with an emphasis on the causality behind each step to ensure reproducibility and high-quality monolayer formation.

PART 1: Substrate Preparation - The Foundation of a High-Quality SAM

The cleanliness and atomic flatness of the gold substrate are paramount for the formation of a well-ordered SAM. The most common substrates are gold films evaporated onto silicon wafers or mica.

Materials:

  • Gold-coated substrates (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute, 200 proof)

  • Nitrogen gas (high purity)

Protocol:

  • Safety First: Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, and work within a certified fume hood.

  • Piranha Cleaning (for reusable gold substrates):

    • Carefully immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. The solution will become hot.

    • Using Teflon tweezers, carefully remove the substrates and rinse them copiously with DI water.

    • Rinse the substrates thoroughly with ethanol.

  • Final Rinse and Dry:

    • Rinse the substrates again with copious amounts of DI water.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.

PART 2: Solution Preparation and Self-Assembly

The quality of the SAM is highly dependent on the purity of the octadecyl sulfide and the solvent, as well as the assembly conditions.

Materials:

  • Octadecyl sulfide ((C₁₈H₃₇)₂S)

  • Ethanol (absolute, 200 proof)

  • Clean glass vials with Teflon-lined caps

Protocol:

  • Solution Preparation:

    • Prepare a 1 mM solution of octadecyl sulfide in absolute ethanol. For example, dissolve 5.39 mg of octadecyl sulfide in 10 mL of absolute ethanol.

    • Ensure the octadecyl sulfide is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Self-Assembly:

    • Place the freshly cleaned and dried gold substrates in the glass vials.

    • Pour the 1 mM octadecyl sulfide solution into the vials, ensuring the substrates are fully immersed.

    • Purge the vials with a gentle stream of nitrogen gas for 30-60 seconds to displace oxygen, which can contribute to the oxidation of the sulfur headgroup over time.

    • Seal the vials tightly with Teflon-lined caps.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times can lead to more ordered monolayers.[1]

  • Post-Assembly Rinsing:

    • After the immersion period, remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, prior to characterization or use.

Characterization of Octadecyl Sulfide Self-Assembled Monolayers

Thorough characterization is essential to confirm the formation of a high-quality SAM and to understand its properties. A combination of techniques is typically employed to assess surface coverage, molecular ordering, thickness, and surface energy.

cluster_characterization Characterization Techniques SAM Octadecyl Sulfide SAM Contact_Angle Contact Angle Goniometry SAM->Contact_Angle Surface Energy & Hydrophobicity Ellipsometry Ellipsometry SAM->Ellipsometry Monolayer Thickness XPS X-ray Photoelectron Spectroscopy (XPS) SAM->XPS Elemental Composition & Chemical State FTIR FTIR Spectroscopy SAM->FTIR Molecular Ordering & Conformation

Figure 2: Key techniques for the characterization of octadecyl sulfide SAMs.

Contact Angle Goniometry: A Measure of Surface Energy

Contact angle goniometry is a simple yet powerful technique for assessing the hydrophobicity and overall quality of a SAM. A well-ordered, densely packed monolayer of octadecyl sulfide should present a highly hydrophobic surface due to the exposed methyl (-CH₃) groups of the octadecyl chains.

Expected Results:

  • Advancing Contact Angle of Water: For a high-quality octadecyl sulfide SAM, the advancing contact angle of a water droplet is expected to be in the range of 110-115° . This is comparable to the values observed for well-ordered octadecanethiol SAMs. A lower contact angle may indicate a disordered or incomplete monolayer.[2]

  • Contact Angle Hysteresis: Low contact angle hysteresis (the difference between the advancing and receding contact angles) is indicative of a smooth, chemically homogeneous surface.

SurfaceExpected Advancing Water Contact Angle (θ)
Bare Gold~60-80°[3]
Octadecyl Sulfide SAM110-115° (inferred)
Octadecanethiol SAM~112°
Ellipsometry: Measuring Monolayer Thickness

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It can be used to determine the thickness of the SAM with sub-nanometer resolution.

Expected Results:

  • The expected thickness of a fully extended, all-trans octadecyl sulfide monolayer can be estimated based on the length of the octadecyl chains. Assuming a tilt angle similar to that of alkanethiols on gold (around 30° from the surface normal), the thickness would be in the range of 2.0-2.5 nm .

X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.

Expected XPS Signatures for an Octadecyl Sulfide SAM on Gold:

  • S 2p Spectrum: The binding energy of the S 2p peak is crucial for understanding the nature of the sulfur-gold interaction. For an intact dialkyl sulfide adsorbed on gold, the S 2p₃/₂ peak is expected at approximately 162.0 eV .[1] This is in contrast to the S 2p₃/₂ peak for a gold thiolate, which is also found around 162.0 eV. While the binding energies are similar, the key evidence for intact adsorption comes from techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) which can detect fragments of the intact dialkyl sulfide attached to gold.[1] The absence of a significant peak at higher binding energies (e.g., >166 eV) indicates the absence of oxidized sulfur species (sulfonates).

  • C 1s Spectrum: The C 1s spectrum will show a main peak at approximately 285.0 eV , corresponding to the methylene and methyl carbons of the alkyl chains.

  • Au 4f Spectrum: The characteristic Au 4f peaks from the underlying gold substrate will be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Assessing Molecular Order

Grazing angle reflection-absorption infrared spectroscopy (RAIRS or IRRAS) is used to probe the vibrational modes of the molecules in the SAM and provides information about the conformational order of the alkyl chains.

Expected FTIR Signatures:

  • C-H Stretching Region (2800-3000 cm⁻¹): The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretching vibrations are sensitive to the conformational order of the alkyl chains.

    • For a well-ordered, crystalline-like monolayer with the alkyl chains in an all-trans conformation, these peaks are expected at approximately 2918 cm⁻¹ and 2850 cm⁻¹ , respectively.

    • Higher peak positions (e.g., νₐ(CH₂) > 2920 cm⁻¹ and νₛ(CH₂) > 2852 cm⁻¹) indicate a higher degree of conformational disorder (gauche defects) in the alkyl chains.[4]

Vibrational ModeWavenumber (cm⁻¹) for a Well-Ordered Monolayer
Asymmetric CH₂ Stretch (νₐ(CH₂))~2918
Symmetric CH₂ Stretch (νₛ(CH₂))~2850

Stability of Octadecyl Sulfide SAMs: A Comparative Perspective

The stability of a SAM is a critical parameter for its practical application. While comprehensive studies directly comparing the thermal and chemical stability of octadecyl sulfide and octadecanethiol SAMs are limited, some inferences can be drawn from the nature of the surface-adsorbate bond.

  • Thermal Stability: Alkanethiol SAMs on gold are generally stable up to around 100-150°C in an inert atmosphere.[5] The stability of dialkyl sulfide SAMs is expected to be in a similar range, although the presence of two alkyl chains per sulfur atom might influence the desorption kinetics.

  • Chemical Stability: One of the potential advantages of dialkyl sulfide SAMs is their potential for enhanced stability in certain chemical environments. The absence of a reactive S-H bond, as found in thiols, may render them less susceptible to certain oxidative processes. However, it has been noted that dialkyl sulfide films can be sensitive to aqueous base.[6]

Applications in Research, Drug Development, and Beyond

The ability to form well-defined, hydrophobic surfaces using octadecyl sulfide opens up a wide range of applications, including:

  • Biopassivation: Creating surfaces that resist non-specific protein adsorption, which is crucial for biosensors, medical implants, and drug delivery systems.

  • Wettability Control: Precisely tuning the surface energy of materials for applications in microfluidics, anti-fouling coatings, and specialized optics.

  • Fundamental Surface Science: Providing a model system for studying the self-assembly of molecules with more complex headgroup geometries and for understanding the role of multiple alkyl chains in monolayer formation.

  • Molecular Electronics: Serving as ultrathin dielectric layers or for controlling the interface between a metallic electrode and an organic semiconductor.

Conclusion

Octadecyl sulfide offers a compelling alternative to traditional alkanethiols for the formation of self-assembled monolayers. The evidence for an intact adsorption mechanism presents a different paradigm for surface modification, where two alkyl chains are anchored through a single sulfur atom. This guide has provided a comprehensive overview of the principles, protocols, and characterization techniques associated with octadecyl sulfide SAMs. By following the detailed methodologies outlined herein, researchers can confidently prepare and validate high-quality monolayers, paving the way for new discoveries and applications in a multitude of scientific and technological fields.

References

  • Schönherr, H., et al. (1996). Evidence for Nondestructive Adsorption of Dialkyl Sulfides on Gold. Langmuir, 12(25), 6170-6172. [Link]

  • Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. [Link]

  • DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. [Link]

  • MDPI. (2023). Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode. [Link]

  • Bain, C. D., et al. (1989). Monolayer Films Prepared by the Spontaneous Self-Assembly of Symmetrical and Unsymmetrical Dialkyl Sulfides from Solution Onto Gold. DTIC. [Link]

  • Chandekar, A., et al. (2006). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]

  • PIKE Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]

  • MDPI. (2021). Wettability of Metals by Water. [Link]

Sources

Application Notes and Protocols for the Synthesis of Octadecyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of octadecyl sulfide, also known as dioctadecyl sulfide. The protocol is designed for researchers, scientists, and professionals in drug development and materials science who require a reliable method for preparing this long-chain thioether. The synthesis is based on a classic Williamson ether synthesis-type reaction, adapted for sulfur nucleophiles, which is a robust and well-established method in organic chemistry.

Introduction to Octadecyl Sulfide

Octadecyl sulfide is a large hydrophobic molecule with a central sulfur atom flanked by two eighteen-carbon alkyl chains.[1] Its unique structure imparts properties that are of interest in various fields. For instance, long-chain dialkyl sulfides can be used as high-temperature lubricants, and their derivatives are explored in the context of self-assembled monolayers and as precursors for sulfoxides and sulfones with potential applications in medicinal chemistry and materials science. This guide will detail a reliable laboratory-scale synthesis, purification, and characterization of octadecyl sulfide.

Reaction Principle and Mechanism

The synthesis of octadecyl sulfide is achieved via a nucleophilic substitution reaction. Specifically, it follows an S(_N)2 mechanism where the sulfide ion (S


) acts as the nucleophile and displaces the bromide ion from two molecules of 1-bromooctadecane.

Overall Reaction:

2 CH(_3)(CH(2))({17})Br + Na(_2)S → (CH(3)(CH(2))({17}))({2})S + 2 NaBr

The sulfide ion is a potent nucleophile, and the primary alkyl halide, 1-bromooctadecane, is an excellent substrate for S(_N)2 reactions due to minimal steric hindrance at the reaction center. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the sodium cations, leaving the sulfide anion relatively "bare" and highly reactive, thus accelerating the rate of the substitution reaction. A phase-transfer catalyst can also be employed to facilitate the reaction between the aqueous sodium sulfide and the organic alkyl halide.[2]

Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and detailed characterization of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromooctadecane≥97%e.g., Sigma-Aldrich
Sodium Sulfide Nonahydrate (Na(_2)S·9H(_2)O)≥98%e.g., Sigma-AldrichHygroscopic, handle quickly.[3][4]
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-Aldrich
Diethyl EtherAnhydrouse.g., Fisher Scientific
n-HexaneHPLC Gradee.g., Fisher ScientificFor purification.
Dichloromethane (DCM)HPLC Gradee.g., Fisher ScientificFor purification.
Magnesium Sulfate (MgSO(_4))Anhydrouse.g., Sigma-AldrichFor drying.
Celite®e.g., Sigma-AldrichFor filtration.
Round-bottom flask (250 mL)Oven-dried.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (500 mL)
Rotary evaporator
Glass funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Synthesis Workflow Diagram

SynthesisWorkflow P1 Dissolve Na2S in DMF P2 Add 1-Bromooctadecane P1->P2 R1 Heat to 80°C P2->R1 R2 Monitor by TLC R1->R2 W1 Cool to RT R2->W1 W2 Quench with Water W1->W2 W3 Extract with Diethyl Ether W2->W3 W4 Wash Organic Layer W3->W4 W5 Dry over MgSO4 W4->W5 W6 Concentrate in vacuo W5->W6 PU1 Column Chromatography W6->PU1 PU2 Recrystallization PU1->PU2 A1 Melting Point PU2->A1 A2 NMR Spectroscopy PU2->A2 A3 GC-MS PU2->A3

Caption: Workflow for the synthesis and purification of octadecyl sulfide.

Step-by-Step Procedure

1. Reaction Setup

  • Place a magnetic stir bar into a 250 mL oven-dried round-bottom flask.

  • Fit the flask with a reflux condenser and ensure a nitrogen or argon inlet at the top of the condenser to maintain an inert atmosphere. This is crucial as sodium sulfide can be air-sensitive.[3]

  • To the flask, add sodium sulfide nonahydrate (2.40 g, 10.0 mmol).

  • Add anhydrous DMF (100 mL) to the flask. Stir the mixture until the sodium sulfide is fully dissolved. Gentle warming may be required.

2. Addition of Alkyl Halide

  • In a separate beaker, dissolve 1-bromooctadecane (6.67 g, 20.0 mmol) in a minimal amount of anhydrous DMF (20 mL).

  • Using a dropping funnel, add the 1-bromooctadecane solution dropwise to the stirring solution of sodium sulfide over 30 minutes. The stoichiometry is 2 equivalents of the alkyl halide to 1 equivalent of the sulfide source.

3. Reaction

  • After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • TLC Monitoring: Use a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent. Spot the starting material (1-bromooctadecane) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

4. Workup and Isolation

  • Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.

  • Extract the aqueous phase with diethyl ether (3 x 100 mL).[5]

  • Combine the organic layers and wash them with saturated brine (2 x 100 mL) to remove any remaining water and DMF.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

5. Purification

  • The crude octadecyl sulfide can be purified by column chromatography on silica gel using n-hexane as the eluent.[5]

  • Alternatively, recrystallization from a suitable solvent system like ethanol/dichloromethane can be performed to obtain the pure product as a white crystalline solid.

Characterization of Octadecyl Sulfide
PropertyExpected Value
Appearance White to almost white crystalline powder.[6]
Melting Point 70 °C.[6]
Molecular Formula C({36})H({74})S.[1]
Molecular Weight 539.0 g/mol .[1]
¹H NMR (CDCl₃, 400 MHz) δ 2.51 (t, J = 7.4 Hz, 4H, -S-CH₂-), 1.59 (p, J = 7.4 Hz, 4H, -S-CH₂-CH₂-), 1.25 (s, 60H, -(CH₂)₁₅-), 0.88 (t, J = 6.8 Hz, 6H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 32.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.8, 22.7, 14.1.
GC-MS A single peak corresponding to the molecular ion (m/z = 539.0).

Safety Precautions

  • 1-Bromooctadecane: Avoid contact with skin and eyes. It is a skin and eye irritant.[7]

  • Sodium Sulfide: Highly corrosive and can cause severe skin burns and eye damage.[4][8] It is toxic if swallowed or in contact with skin.[3][4] Contact with acids or moisture can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[9] All manipulations should be carried out in a well-ventilated fume hood.[9]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Ensure the reaction is conducted in a well-ventilated fume hood.

Reaction Diagram

ReactionMechanism cluster_reactants Reactants cluster_products Products R1 2 CH3(CH2)17Br (1-Bromooctadecane) P1 (CH3(CH2)17)2S (Octadecyl Sulfide) R1->P1 P2 2 NaBr (Sodium Bromide) R1->P2 i1 R2 Na2S (Sodium Sulfide) R2->P1 R2->P2 i1->P1 DMF, 80°C i2->P2

Caption: Synthesis of octadecyl sulfide from 1-bromooctadecane and sodium sulfide.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of octadecyl sulfide. By following the outlined steps for reaction, workup, purification, and characterization, researchers can confidently prepare this compound for their specific applications. The emphasis on safety and mechanistic understanding ensures that the protocol is not only effective but also educational and safe to implement in a laboratory setting.

References

  • EP2865673A1 - METHOD FOR PRODUCING BIS( beta-EPOXYPROPYL)SULFIDE AND BIS(beta-EPOXYPROPYL)POLYSULFIDE - Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2006016881A1 - Process for producing diallyl disulfide - Google Patents. (n.d.).
  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2004048302A1 - Process for the preparation of bisphenols - Google Patents. (n.d.).
  • diphenyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Octadecyl sulfide | C36H74S | CID 74609 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. (2025, May 18). Retrieved from [Link]

  • SODIUM Metal and Bromine Reaction (There's an EXPLOSION!) - YouTube. (2017, June 8). Retrieved from [Link]

  • What is the product formed when bromoethane reacts with excess of sodium hydrogen sulfide? - Filo. (2024, May 27). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from [Link]

  • Phase transfer catalytic reaction of n-bromobutane and sodium sulfide in a two-phase solution and its kinetics | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Sodium sulfide SDS - Trace Sciences International. (n.d.). Retrieved from [Link]

  • Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Aqueous Reactions: Sodium Sulfide - ChemEd X. (n.d.). Retrieved from [Link]

  • Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, April 26). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tri-n-octylphosphine-Assisted Successive Ionic Layer Adsorption and Reaction Method to Synthesize Multilayered Core - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Application Note: Dioctadecyl Sulfide (DOS) in Surface Engineering, Polymer Stabilization, and Responsive Carriers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers in materials science and drug delivery. It focuses on the specific thioether Dioctadecyl Sulfide (DOS) , distinguishing it from its ester-containing analogs to ensure precision.

Executive Summary

Dioctadecyl Sulfide (DOS) , also known as Distearyl Sulfide, is a symmetrical long-chain thioether [ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


].[1] Unlike common thiols or disulfides, DOS exhibits unique non-dissociative adsorption on noble metals and acts as a highly stable hydroperoxide decomposer in organic matrices.

This guide details three core application vectors:

  • Surface Engineering: Fabrication of non-dissociative Self-Assembled Monolayers (SAMs) on Gold.

  • Polymer Science: Synergistic stabilization of polyolefins via secondary antioxidant mechanisms.

  • Drug Delivery: Formulation of ROS-responsive solid lipid nanoparticles (SLNs).

Chemical Identity & Distinction

Critical Note: DOS is frequently confused with Distearyl Thiodipropionate (DSTDP). Ensure your protocol uses the correct CAS registry number.

PropertyDioctadecyl Sulfide (DOS)Distearyl Thiodipropionate (DSTDP)
CAS 3294-03-9 693-36-7
Structure R–S–R (Simple Thioether)R–O–CO–CH2–CH2–S–... (Diester)
Primary Use SAMs, Nanocrystal Capping, ROS-LipidsIndustrial Antioxidant (Food/Plastics)
Adsorption Physisorption/Coordination (Intact)Chemisorption (often complex)

Application I: Surface Engineering (SAMs on Gold)

Mechanism of Action

Unlike dialkyl disulfides (R-S-S-R) which cleave upon adsorption to form thiolate bonds (Au-S-R), DOS adsorbs non-dissociatively .[2] The sulfur atom coordinates to the Au(111) surface while retaining the R-S-R structure. This results in a "striped phase" monolayer with a periodicity of ~2.55 nm, governed by the molecular length of the octadecyl chains lying flat or tilted, rather than standing upright.

Protocol: Preparation of DOS SAMs on Au(111)

Objective: Create a defect-free, physisorbed monolayer for surface passivation or electronic study.

Materials:

  • Substrate: Flame-annealed Au(111) on mica (provides atomically flat terraces).

  • Solvent: Toluene or Diethyl Ether (HPLC Grade, anhydrous).

  • Reagent: Dioctadecyl Sulfide (>98% purity).

Workflow:

  • Substrate Pre-treatment: Immediately before use, anneal the gold substrate in a hydrogen flame for 30 seconds to remove organic contaminants and reconstruct the Au(111) terraces.

  • Solution Preparation: Prepare a 0.25 mM solution of DOS in toluene. Sonicate for 5 minutes to ensure full dissolution.

    • Note: Higher concentrations (>1 mM) may lead to bulk precipitation rather than monolayer formation due to the low solubility of long alkyl chains.

  • Deposition (Immersion Method):

    • Immerse the Au substrate into the DOS solution.

    • Incubation: 24 hours at room temperature (22°C) in a sealed, dark container to prevent photo-oxidation.

  • Rinsing: Remove substrate and rinse gently with neat toluene, followed by ethanol.

  • Drying: Dry under a stream of high-purity Nitrogen gas.

Characterization:

  • STM (Scanning Tunneling Microscopy): Expect to observe striped domains.[3] Unlike thiols, no "etch pits" (gold vacancy islands) should be visible, confirming the non-corrosive, non-dissociative adsorption mechanism.

Application II: Polymer Stabilization (Secondary Antioxidant)

Mechanism: Hydroperoxide Decomposition

DOS acts as a Secondary Antioxidant . While primary antioxidants (hindered phenols) scavenge free radicals, DOS reduces hydroperoxides (ROOH) formed during degradation into stable alcohols, converting itself into a sulfoxide. This prevents the branching of oxidative chains (auto-acceleration).

Reaction Pathway:



Protocol: Synergistic Compounding in Polypropylene (PP)

Objective: Stabilize PP against thermo-oxidative degradation during extrusion.

Formulation Table:

ComponentRoleLoading (ppm)
Polypropylene Resin MatrixBalance
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) Primary Antioxidant (Radical Scavenger)1000 ppm (0.1%)
Dioctadecyl Sulfide (DOS) Secondary Antioxidant (Peroxide Decomposer) 2000 ppm (0.2%)
Calcium Stearate Acid Scavenger500 ppm

Step-by-Step Compounding:

  • Dry Blending: Mix PP pellets with the additive powder blend in a high-speed mixer for 2 minutes to coat pellets uniformly.

  • Extrusion: Feed into a twin-screw extruder.

    • Temperature Profile: Zone 1 (190°C)

      
       Die (230°C).
      
    • Residence Time: < 2 minutes.

  • Validation (OIT Test):

    • Use Differential Scanning Calorimetry (DSC).[2]

    • Heat sample to 200°C under Nitrogen.

    • Switch gas to Oxygen (flow 50 mL/min).

    • Measure time until exothermic onset (Oxidation Induction Time).

    • Success Criteria: The DOS/Phenolic blend should exhibit >200% OIT compared to Phenolic alone.

Application III: ROS-Responsive Drug Delivery

Mechanism: Hydrophobic-to-Hydrophilic Switch

In drug delivery, DOS serves as a Reactive Oxygen Species (ROS) responsive lipid . In its native state, DOS is highly hydrophobic (LogP > 15), suitable for forming the core of Solid Lipid Nanoparticles (SLNs). Upon exposure to inflammatory levels of


 (common in tumor microenvironments), the sulfide oxidizes to a sulfoxide/sulfone. This increases polarity, disrupting the lipid core and triggering payload release.
Protocol: Synthesis of ROS-Responsive SLNs

Target: Encapsulation of a hydrophobic drug (e.g., Paclitaxel) with triggered release.

Materials:

  • Lipid Phase: Dioctadecyl Sulfide (DOS) + Stearic Acid (1:1 w/w).

  • Surfactant: Poloxamer 188 (aqueous phase).

  • Solvent: Chloroform (for lipid dissolution).

Workflow:

  • Organic Phase: Dissolve 100 mg DOS and 5 mg Drug in 2 mL Chloroform.

  • Aqueous Phase: Prepare 10 mL of 2% (w/v) Poloxamer 188 in ultrapure water.

  • Emulsification (Solvent Evaporation):

    • Add organic phase to aqueous phase under probe sonication (20 kHz, 40% amplitude).

    • Sonicate for 5 minutes on ice to form a nanoemulsion.

  • Solidification: Stir magnetically at room temperature for 4 hours to evaporate chloroform. The DOS solidifies into nanoparticles as the solvent leaves.

  • Purification: Dialyze (MWCO 10 kDa) against water to remove free drug.

ROS Sensitivity Assay:

  • Incubate SLNs in PBS containing 100

    
    M 
    
    
    
    (simulating oxidative stress).
  • Monitor particle size via Dynamic Light Scattering (DLS).

  • Observation: Expect particle swelling or aggregation within 4-24 hours as the core polarity shifts.

Visualizing the Mechanisms[5]

Diagram 1: Hydroperoxide Decomposition Pathway

This diagram illustrates how DOS neutralizes dangerous hydroperoxides in polymers or biological systems.

DOS_Mechanism Figure 1: Mechanism of Hydroperoxide Decomposition by Dioctadecyl Sulfide. ROOH Hydroperoxide (Unstable/Toxic) Complex Transition State [S ... O-OH] ROOH->Complex Nucleophilic Attack DOS Dioctadecyl Sulfide (DOS) DOS->Complex Products Alcohol (ROH) + DOS-Sulfoxide Complex->Products O-Transfer

[4]

Diagram 2: Nanoparticle Synthesis & ROS Trigger

Workflow for creating ROS-responsive carriers using DOS.

SLN_Workflow Figure 2: Fabrication and Triggered Release of DOS-based Solid Lipid Nanoparticles. cluster_synthesis Synthesis Phase cluster_trigger Biological Trigger Phase Mix Dissolve DOS + Hydrophobic Drug (Chloroform) Emulsify Sonicate with Aqueous Surfactant Mix->Emulsify Evap Evaporate Solvent (Solidification) Emulsify->Evap Intact Intact SLN (Hydrophobic Core) Evap->Intact Administration Oxidation Sulfide -> Sulfoxide (Polarity Shift) Intact->Oxidation ROS Attack ROS Exposure to H2O2 (Inflammation) ROS->Oxidation Release Particle Swelling & Drug Release Oxidation->Release

References

  • Nondissociative Adsorption on Gold

    • Title: Nanoscopic Investigation of the Self-Assembly Processes of Dialkyl Disulfides and Dialkyl Sulfides on Au(111).
    • Source: Journal of Physical Chemistry B (ACS).
    • URL:[Link]

  • Antioxidant Mechanism

    • Title: Mechanisms of antioxidant action: Effects of sulfur compounds on the melt stability of polypropylene.[5]

    • Source: Polymer Degradation and Stability.[4][6][7]

    • URL:[Link]

  • ROS-Responsive Materials

    • Title: Reactive Oxygen Species (ROS)
    • Source: Bioconjug
    • URL:[Link]

  • Nanoparticle Capping

    • Title: Generalized and facile synthesis of semiconducting metal sulfide nanocrystals.[8]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Application Note: Octadecyl Sulfide as a High-Temperature Ashless Lubricant Additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Basis

Octadecyl sulfide (specifically dioctadecyl sulfide, CAS: 3383-96-8) is a long-chain aliphatic thioether used as an ashless Anti-Wear (AW) and Extreme Pressure (EP) additive. Unlike ZDDP (Zinc Dialkyldithiophosphate), octadecyl sulfide is free of metals and phosphorus, making it critical for applications requiring low SAPS (Sulfated Ash, Phosphorus, and Sulfur) to protect downstream catalytic converters or avoid filter plugging.

Chemical Structure and Function

The molecule consists of a central sulfur atom bonded to two 18-carbon alkyl chains (


).
  • Thermal Stability: The monosulfide (

    
    ) linkage is more thermally stable than polysulfides (
    
    
    
    ). This prevents premature decomposition (sludge) but requires higher activation energy (shear/heat) to function.
  • Mechanism: Under hydrodynamic lubrication, the alkyl chains provide steric hindrance. Under boundary lubrication (metal-to-metal contact), the frictional heat cleaves the

    
     bond, releasing reactive sulfur that combines with the iron surface to form a sacrificial iron sulfide (
    
    
    
    ) tribofilm.
Mechanistic Pathway

The following diagram illustrates the activation pathway of octadecyl sulfide under tribological stress.

Mechanism Start Dissolved Additive (Octadecyl Sulfide) Adsorption Surface Adsorption (Physisorption) Start->Adsorption Van der Waals forces Activation Shear/Thermal Activation (>150°C Local Flash Temp) Adsorption->Activation Asperity Contact Cleavage C-S Bond Cleavage Activation->Cleavage Energy Input Reaction Fe + S -> FeS (Tribochemical Reaction) Cleavage->Reaction Radical Attack Film Sacrificial Tribofilm (Prevents Welding) Reaction->Film Film Growth

Figure 1: Tribochemical activation pathway of octadecyl sulfide.

Formulation Protocol

Octadecyl sulfide is a waxy solid at room temperature (Melting Point: ~60-65°C). Direct addition to cold oil will result in sedimentation and inconsistent tribological data.

Materials Required[1][2][3][4][5][6][7][8]
  • Base Oil: Polyalphaolefin (PAO 4 or PAO 6) or Mineral Oil (Group II/III).

  • Additive: Octadecyl Sulfide (>98% purity).

  • Equipment: Magnetic hotplate stirrer, analytical balance, ultrasonic bath (optional).

Step-by-Step Solubilization
  • Calculation: Determine the target concentration (Standard: 1.0 wt% ).

    • Example: For 100g total lubricant, weigh 99g Base Oil and 1g Octadecyl Sulfide.

  • Base Heating: Pour the base oil into a beaker and heat to 75°C while stirring at 300 RPM. Monitor temperature with a thermocouple; do not exceed 100°C to prevent base oil oxidation.

  • Addition: Slowly add the solid octadecyl sulfide flakes to the hot oil.

  • Dissolution: Maintain 75°C and stirring for 30 minutes. The solution should become completely clear.

  • Cooling: Remove from heat and allow to cool to room temperature while continuing to stir.

    • Critical Check: Inspect the cooled oil after 24 hours. If needle-like crystals appear, the concentration exceeds the solubility limit of that specific base oil (common in highly polar esters). If precipitation occurs, reduce concentration to 0.5 wt%.

Table 1: Solubility Guidelines

Base Oil Type Solubility Rating Recommended Max Conc. Heating Req.
PAO (Group IV) Moderate 1.0 - 1.5 wt% Yes (75°C)
Mineral (Group II) Good 2.0 wt% Yes (60°C)

| Esters (Group V) | Excellent | >3.0 wt% | Mild (50°C) |

Tribological Testing Protocol (ASTM D4172 Modified)

To validate the efficacy of the formulated lubricant, a Four-Ball Wear Test is recommended.[1][2][3] This setup simulates high-pressure sliding contact.

Experimental Setup
  • Standard: ASTM D4172 (Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid).[4]

  • Specimens: AISI 52100 Chrome Steel Balls (12.7 mm diameter, Grade 25, Rockwell C 60-62).

  • Cleaning: Sonicate balls in reagent-grade hexane for 10 minutes, then acetone for 5 minutes. Air dry.

Test Parameters
ParameterValueRationale
Load 392 N (40 kgf)Standard load to induce boundary lubrication without immediate seizure.
Speed 1200 ± 60 rpmGenerates sufficient frictional heat to trigger the additive.
Temperature 75°C ± 2°CEnsures additive remains soluble and simulates operating engine temp.
Duration 60 minutesSufficient time for steady-state tribofilm formation.
Execution Workflow
  • Blank Run: Perform one test with pure base oil (no additive) to establish a baseline wear scar diameter (WSD).

  • Flush: Thoroughly clean the ball pot and chuck with heptane between runs.

  • Sample Run: Fill the cup with ~10 mL of the octadecyl sulfide formulation (balls must be submerged).

  • Measurement: Immediately after the test, do not wipe the wear scar. Gently rinse with hexane to remove bulk oil. Measure the Wear Scar Diameter (WSD) using an optical microscope.

    • Success Criteria: A reduction in WSD of >25% compared to the blank indicates successful film formation.

Surface Characterization (Self-Validation)

Tribological data alone is insufficient to prove chemical efficacy. You must verify that the reduction in wear is due to sulfide formation, not just viscosity changes. X-Ray Photoelectron Spectroscopy (XPS) is the mandatory validation step.

Sample Preparation for XPS[13]
  • Extraction: Carefully remove the three stationary balls from the cup.

  • Washing: Rinse gently with n-hexane to remove physisorbed base oil. Do not use ultrasonic cleaning at this stage, as it may strip the delicate tribofilm.

  • Transfer: Transfer immediately to the XPS vacuum chamber to minimize atmospheric oxidation.

Analysis Workflow

The following diagram outlines the logic for interpreting XPS spectra to validate the additive mechanism.

XPS_Analysis Scan Acquire High-Res Spectra (S 2p and Fe 2p Regions) CheckS Analyze S 2p Region (160 - 170 eV) Scan->CheckS S_Organic Peak @ 163-164 eV (Unreacted Organic Sulfur) CheckS->S_Organic Dominant Peak S_Inorganic Peak @ 161-162 eV (Metal Sulfide - FeS) CheckS->S_Inorganic Distinct Peak Present Conclusion_Fail VALIDATION FAILED Adsorption Only / No Reaction S_Organic->Conclusion_Fail No Conversion CheckFe Analyze Fe 2p Region (700 - 730 eV) S_Inorganic->CheckFe Confirm Counter-ion Fe_Sulfide Peak @ ~706.8 eV (Fe bonded to S) CheckFe->Fe_Sulfide Conclusion_Success VALIDATION SUCCESSFUL Chemical Tribofilm Formed Fe_Sulfide->Conclusion_Success

Figure 2: Logic flow for XPS validation of sulfide tribofilms.

Data Interpretation Table
ElementBinding Energy (eV)AssignmentSignificance
S 2p 161.0 - 162.5S²⁻ (Metal Sulfide) Proof of EP action. The sulfur has reacted with the iron surface.
S 2p 163.5 - 164.0C-S-C (Thioether)Unreacted additive adsorbed on the surface.
S 2p 168.0 - 169.0Sulfate (

)
Oxidized sulfur (artifact of air exposure or excessive heat).
Fe 2p 706.8 - 707.2Fe-S / Fe⁰Interface between the steel substrate and the sulfide film.
Fe 2p 710.5 - 711.0Fe₂O₃ / FeOOHSurface oxides (always present).

References

  • ASTM International. (2021). ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). West Conshohocken, PA. [Link]

  • Spikes, H. (2004). "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469-489. (Provides comparative baseline for sulfur-based film formation). [Link]

  • Mulligan, C. P., et al. (2020). "XPS Analysis of Antiwear Tribofilms Produced on Boundary-Lubricated Steel Surfaces." Tribology Transactions, 63(4). (Authoritative source for S2p/Fe2p binding energies in tribofilms). [Link]

  • Papay, A. G. (1983). "Oil-Soluble Friction Reducers—Theory and Application." Lubrication Engineering, 39(7), 419-426. (Foundational text on long-chain alkyl sulfide solubility and mechanism). [Link]

Sources

Advanced Application Note: Octadecyl Sulfide (ODS) for Hydrophobic Surface Passivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating high-performance hydrophobic monolayers using Octadecyl Sulfide (specifically Dioctadecyl Sulfide,


, often abbreviated as DODS or ODS).

Unlike the more common alkanethiols (


) which form strong thiolate bonds with gold, dialkyl sulfides (

) adsorb via a non-destructive dative bond between the sulfur lone pair and the metal surface.[1] While the binding energy is lower (

15 kcal/mol vs.

40 kcal/mol for thiolates), ODS monolayers offer unique advantages:
  • Non-destructive Adsorption: No oxidative addition or hydrogen evolution occurs, preserving sensitive surface stoichiometries.[1]

  • Corrosion Inhibition: Highly effective on copper surfaces, forming a dense barrier against chloride ion penetration.[1]

  • Hydrophobicity: Capable of achieving water contact angles (WCA) of

    
    , comparable to silanes but on metal substrates.
    

Target Substrates: Gold (Au), Copper (Cu), Silver (Ag), and Palladium (Pd).

Mechanistic Principles

To optimize the coating, one must understand the interface physics.

Adsorption Geometry

The sulfur atom in ODS acts as a Lewis base, donating electron density from its lone pair to the empty orbitals of the metal (Lewis acid). Unlike thiols, the


 bonds remain intact.
  • Packing: The two bulky

    
     chains create a "V" shape projecting from the sulfur.[1] This steric bulk limits the packing density compared to single-chain thiols, often requiring longer incubation times to achieve thermodynamic equilibrium and maximum hydrophobicity.[1]
    
  • Stability: The film is thermally stable up to

    
    60°C but can be displaced by thiols.[1] It is ideal for applications requiring a hydrophobic barrier that does not chemically alter the underlying metal lattice.[1]
    
Mechanism Diagram

G cluster_0 Solution Phase cluster_1 Surface Interface (Metal) ODS_Sol Free Octadecyl Sulfide (Solvated) Diffusion Diffusion to Interface ODS_Sol->Diffusion Physisorption Physisorption (Weak VDW forces) Diffusion->Physisorption Mass Transport Chemisorption Chemisorption (S: -> Metal Dative Bond) Physisorption->Chemisorption Ligand Exchange Organization Chain Organization (Van der Waals Interlocking) Chemisorption->Organization Slow Kinetics (>24h) Disorder Defect Formation (Solvent Trapping) Organization->Disorder Fast Evaporation

Figure 1: Kinetic pathway of Octadecyl Sulfide adsorption. Note that the "Organization" step is the rate-limiting step due to the steric hindrance of the dual alkyl chains.[1]

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecPurpose
Dioctadecyl Sulfide >95% PurityActive coating agent.[1]
Solvent A (Primary) Toluene (Anhydrous)Solubilizes long

chains effectively.
Solvent B (Cleaning) Ethanol (Absolute)Rinsing physisorbed excess.
Substrate Au (111) or Polished CuTarget surface.
Container Glass (Silanized preferred)Prevents coating loss to container walls.[1]
Preparation Workflow
Step 1: Substrate Pre-treatment (Critical)

The coating is only as good as the surface underneath.[1] Organic contaminants will prevent the weak S-Metal bond from forming.[1]

  • For Gold:

    • Immerse in UV/Ozone cleaner for 10 minutes.[1]

    • Rinse with HPLC-grade ethanol.

    • Dry under a stream of Nitrogen (

      
      ).[1]
      
    • Alternative: Standard Piranha clean (

      
      ) – DANGER:  Corrosive/Explosive.[1]
      
  • For Copper:

    • Dip in dilute HCl (1M) for 30 seconds to remove native oxide (

      
      ).
      
    • Immediate rinse with deoxygenated water, then ethanol.[1]

    • Proceed immediately to coating to prevent re-oxidation.[1]

Step 2: Solution Preparation
  • Concentration: 1.0 mM (millimolar).

    • Calculation: MW of Dioctadecyl Sulfide (

      
      ) 
      
      
      
      539 g/mol .
    • Dissolve 5.4 mg of ODS in 10 mL of Toluene.

  • Heating: The solution may require mild warming (40°C) and sonication (5 mins) to fully dissolve the long-chain sulfide.[1] Ensure the solution is clear before use.

Step 3: Deposition (Self-Assembly)
  • Immerse the clean substrate into the ODS/Toluene solution.[1]

  • Incubation Time:

    • Standard: 24 hours at Room Temperature (20-25°C).

    • High Density:[1] 48 hours.[1][2] Sulfides reorganize slower than thiols.[1]

  • Container: Seal the container with Parafilm to prevent solvent evaporation, which causes "islanding" and defects.[1]

Step 4: Rinsing & Annealing [1]
  • Remove sample and rinse copiously with Toluene (to remove bulk excess) followed by Ethanol (to remove non-specifically bound molecules).[1]

  • Nitrogen Dry: Blow dry with a filtered

    
     stream.[1]
    
  • Thermal Anneal (Optional but Recommended): Place sample in an oven at 60°C for 1 hour. This promotes chain reorganization and heals pinhole defects.[1]

Quality Control & Characterization

Contact Angle Goniometry (The "Self-Validating" Test)

Measure the Static Water Contact Angle (WCA) using a


 droplet.[1]
Observed Angle (

)
InterpretationAction Required
< 85° Failed Coating. Surface likely contaminated or oxidized prior to coating.[1]Strip and re-clean substrate.[1]
90° - 100° Disordered Monolayer. Low density packing.[1]Anneal at 60°C or extend incubation time.
105° - 112° Target Quality. Highly ordered, methyl-terminated surface.[1]Proceed to application.[1][2][3][4]
Stability Testing[1][5]
  • Thermal: Stable up to ~90°C in air.[1] Desorption begins >100°C.[1]

  • Chemical: Stable against water and mild bases.[1] Unstable against strong oxidizers (creates sulfoxides) or displacement by thiols (e.g., mercaptoethanol).

Troubleshooting & Process Logic

The "Cloudy Solution" Issue

Observation: The ODS solution is cloudy or has precipitates. Cause:


 chains have low solubility in cold ethanol or toluene.
Fix:  Switch to Chloroform  or warm Toluene .[1] Do not coat using a cloudy solution; you will deposit bulk crystals, not a monolayer.[1]
The "Hysteresis" Check

Measure the Advancing (


) and Receding (

) contact angles.[1]
  • Ideal: Hysteresis (

    
    ) < 10°.
    
  • High Hysteresis (>15°): Indicates surface roughness or chemical heterogeneity. The sulfide molecules may be lying flat rather than standing up.[1] Solution: Increase concentration to 2 mM or extend time to force vertical packing.

Workflow Visualization

Protocol cluster_QC Decision Gate Start Start Clean 1. Surface Clean (UV-Ozone / Acid) Start->Clean Incubate 3. Incubate (24-48h, Sealed) Clean->Incubate Dissolve 2. Dissolve ODS (1mM Toluene, 40°C) Dissolve->Incubate Rinse 4. Rinse Sequence (Toluene -> EtOH) Incubate->Rinse Test 5. QC: Contact Angle Rinse->Test Pass Ready Test->Pass >105° Fail Re-Clean Test->Fail <90° Fail->Clean Retry

Figure 2: Operational workflow for ODS SAM formation. The decision gate at step 5 is critical for ensuring coating integrity.[1]

References

  • Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces.[1] Journal of the American Chemical Society, 105(13), 4481-4483. Link

  • Troughton, E. B., et al. (1988). Monolayer films prepared by the spontaneous self-assembly of symmetrical and unsymmetrical dialkyl sulfides from solution onto gold substrates: Structure, properties, and reactivity of constituent functional groups. Langmuir, 4(2), 365-385. Link

  • Liao, J., et al. (2017). Preparation and Anticorrosion of Octadecyl Trichlorosilane SAMs for Copper Surface. International Journal of Analytical Chemistry. (Note: Contrasts Silane vs Sulfide mechanisms on Copper).[1] Link

  • Zhong, C. J., & Porter, M. D. (1995). Nondestructive adsorption of dialkyl sulfides on gold. Journal of the American Chemical Society, 117(28). (Validates the non-cleavage mechanism). Link

Sources

Application Notes and Protocols: Octadecyl Sulfide as a Phase Change Material

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of octadecyl sulfide as a phase change material (PCM). It is designed for researchers, scientists, and drug development professionals exploring novel materials for thermal energy storage and temperature-controlled therapeutic delivery. This guide delves into the fundamental properties of octadecyl sulfide, outlines detailed protocols for its synthesis and characterization, and presents a practical application in the formulation of temperature-sensitive drug delivery systems. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to adapt and innovate upon these methodologies.

Introduction: The Potential of Octadecyl Sulfide in Phase Change Applications

Phase change materials (PCMs) are substances that absorb and release large amounts of latent heat at a nearly constant temperature during a phase transition, typically between solid and liquid states[1]. This property makes them highly effective for thermal energy storage and precise temperature regulation. Organic PCMs, such as paraffin waxes and fatty acids, are particularly attractive due to their chemical stability, lack of supercooling, and good cycling stability[1].

Octadecyl sulfide ((C₁₈H₃₇)₂S), also known as dioctadecyl sulfide, is a long-chain alkyl sulfide with a molecular weight of 539.06 g/mol [2]. Its long hydrocarbon chains suggest it will exhibit phase change behavior similar to other long-chain alkanes and their derivatives, which are well-established PCMs. The presence of a sulfur atom in the backbone introduces a unique polarity and potential for different intermolecular interactions compared to its alkane or alcohol counterparts, which may influence its thermal properties and biocompatibility.

While specific thermophysical data for octadecyl sulfide is not extensively documented in publicly available literature, its potential as a PCM can be inferred from its structural analogues. This guide will therefore provide protocols for the empirical determination of its key PCM characteristics and demonstrate its application in a relevant field such as temperature-controlled drug delivery. The melting point of octadecyl sulfide is reported to be in the range of 69-71 °C, a temperature relevant for various applications, including thermal protection of electronics and specialized drug delivery scenarios.

Physicochemical Properties and Expected Performance

The performance of a PCM is primarily defined by its thermal properties. For octadecyl sulfide, the following parameters are critical for its evaluation as a viable PCM.

Table 1: Key Physicochemical Properties of Octadecyl Sulfide

PropertySymbolExpected Range/ValueSignificance in PCM Applications
Melting PointT_m69-71 °CDefines the operating temperature for thermal energy storage and release.
Latent Heat of FusionΔH_fusTo be determined (Est. 180-240 J/g)The amount of energy absorbed or released during phase change; a higher value indicates greater storage capacity.
Specific Heat Capacityc_pTo be determined (Est. 2.0-2.5 J/g·K)The amount of heat required to raise the temperature of the material in its solid and liquid states.
Thermal ConductivitykTo be determined (Est. 0.15-0.35 W/m·K)The rate at which heat is transferred through the material; low thermal conductivity is a common challenge for organic PCMs[1].
DensityρTo be determinedAffects the volumetric heat storage capacity.
Thermal StabilityT_onsetTo be determinedThe temperature at which the material begins to thermally degrade.

Note: Estimated values are based on typical ranges for long-chain organic PCMs and should be experimentally verified.

Synthesis and Purification of High-Purity Octadecyl Sulfide

For reliable and reproducible performance as a PCM, high purity of octadecyl sulfide is essential. Impurities can broaden the melting range and decrease the latent heat of fusion. A common and effective method for the synthesis of symmetrical sulfides is the adaptation of the Williamson ether synthesis.

Synthesis Protocol: Modified Williamson Sulfide Synthesis

This protocol describes the synthesis of dioctadecyl sulfide from 1-bromooctadecane and sodium sulfide.

Materials:

  • 1-Bromooctadecane (C₁₈H₃₇Br)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water with gentle warming. Once dissolved, add anhydrous DMF.

  • Addition of Alkyl Halide: While stirring, add 1-bromooctadecane to the sodium sulfide solution.

  • Reaction: Heat the mixture to 80-90 °C under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of deionized water. The crude octadecyl sulfide will precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with hexane. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification Protocol: Recrystallization

Materials:

  • Crude octadecyl sulfide

  • Ethanol or acetone

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude octadecyl sulfide in a minimal amount of hot ethanol or acetone in an Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Na2S in H2O/DMF B Add 1-Bromooctadecane A->B C Reflux at 80-90°C B->C D Precipitate in Water C->D Reaction Complete E Extract with Hexane D->E F Dry and Concentrate E->F G Recrystallize from Ethanol/Acetone F->G Crude Product H Vacuum Dry G->H I I H->I High-Purity Octadecyl Sulfide

Caption: Workflow for the synthesis and purification of high-purity octadecyl sulfide.

Thermal Characterization Protocols

Accurate characterization of the thermal properties of octadecyl sulfide is paramount for its application as a PCM. The following protocols detail the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol: Determination of Phase Transition Temperature and Latent Heat of Fusion by DSC

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on phase transitions.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • High-purity indium standard for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 5-10 mg of purified octadecyl sulfide into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the melting point (e.g., 90 °C).

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample at the same rate back to the initial temperature.

    • Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.

  • Data Analysis:

    • From the heating curve, determine the onset temperature of melting (T_onset) and the peak melting temperature (T_peak).

    • Integrate the area under the melting peak to calculate the latent heat of fusion (ΔH_fus).

    • From the cooling curve, determine the onset and peak crystallization temperatures.

DSCProtocol start Start calibrate Calibrate DSC with Indium start->calibrate prepare Prepare Sample (5-10 mg) in Al Pan calibrate->prepare load Load Sample and Reference Pans prepare->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat to 90°C at 5°C/min equilibrate->heat hold Hold at 90°C for 5 min heat->hold cool Cool to 25°C at 5°C/min hold->cool cool->heat Next Cycle repeat Repeat Cycle (3x) cool->repeat analyze Analyze Data (Tm, ΔHfus) repeat->analyze Sufficient Cycles end End analyze->end DrugDeliveryWorkflow cluster_encapsulation Microencapsulation cluster_release_study In Vitro Release Study A Dissolve PCM and Drug in DCM C Emulsify Organic in Aqueous Phase A->C B Prepare Aqueous PVA Solution B->C D Evaporate DCM to Form Microcapsules C->D E Disperse Microcapsules in PBS D->E Drug-Loaded Microcapsules F Incubate at 37°C and 75°C E->F G Sample at Time Intervals F->G H Analyze Drug Concentration G->H I I H->I Plot Cumulative Release vs. Time

Caption: Workflow for the preparation and in vitro testing of drug-loaded octadecyl sulfide microcapsules.

Safety and Handling

Octadecyl sulfide is a chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

Octadecyl sulfide presents itself as a promising candidate for phase change material applications, particularly in areas requiring a melting temperature around 70 °C. Its long alkyl chains are indicative of good latent heat storage capacity. This guide has provided a framework for its synthesis, purification, and comprehensive thermal characterization. The outlined protocol for its application in a temperature-controlled drug delivery system serves as a foundational proof-of-concept for further development in the pharmaceutical field. The successful application of octadecyl sulfide as a PCM will ultimately depend on the empirical determination of its thermophysical properties as detailed in the provided protocols.

References

[3]Thermopedia. (n.d.). Latent Heat of Fusion. Retrieved from [Link]

[4]Wikipedia. (2023). Phase-change material. Retrieved from [Link]

[5]911Metallurgist. (2021). Heat Capacity Enthalpies of Cuprous and Cupric Sulfides. Retrieved from [Link]

[6]Lin, Y., Jia, Y., Alva, G., & Fang, G. (2018). Review on thermal conductivity enhancement, thermal properties and applications of phase change materials in thermal energy storage. Renewable and Sustainable Energy Reviews, 82, 2730-2742.

[7]Li, Q., Li, X., & Zhao, C. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology, 8, 437.

[8]Hyun, D. C., Xia, Y., & Xia, X. (2011). A Temperature-Sensitive Drug Release System Based on Phase-Change Materials. Abstracts of Papers of the American Chemical Society, 242.

[9]Masuda, M. (2012). Microencapsulation of Pesticides for Controlling Release from Coatings. KTH Royal Institute of Technology.

[10]Hyun, D. C., et al. (2013). A Temperature-Sensitive Drug Release System Based on Phase-Change Materials. Angewandte Chemie International Edition, 52(38), 10482-10486.

[11]Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.

[12]Al-Shannaq, R., et al. (2024). The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. Scientific Reports, 14(1), 1-15.

Sources

Troubleshooting & Optimization

Technical Support Center: Dioctadecyl Sulfide (Distearyl Sulfide)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Purity Analysis

CAS: 3658-80-8 | Formula: C₃₆H₇₄S | Synonyms: Distearyl sulfide, Octadecyl sulfide

Welcome to the Technical Support Center

This guide addresses the critical purity challenges associated with Dioctadecyl Sulfide (DOS) . As a lipophilic thioether used in Self-Assembled Monolayers (SAMs), organic electronics, and lipid nanoparticle (LNP) formulations, DOS purity is non-negotiable. Even trace impurities can disrupt monolayer packing densities or alter the phase transition temperatures of lipid matrices.

This support documentation is structured to help you Diagnose , Understand , and Purify your material.

Part 1: Diagnostic & Identification

"I have an unknown peak. What is it?"

The most common issue with DOS is oxidative instability . The sulfur atom is a nucleophile and easily oxidizes to sulfoxide and sulfone derivatives. Synthesis byproducts like disulfides and unreacted halides are also frequent contaminants.

Quick Reference: NMR & MS Shift Table

Use this table to cross-reference your analytical data.

Impurity TypeChemical Species¹H NMR Shift (

-CH₂)*
Mass Shift (LC-MS)Polarity (TLC/HPLC)
Target Dioctadecyl Sulfide ~2.48 - 2.52 ppm (t) M+ (538.6 Da)Non-Polar
Oxidation (Stage 1)Dioctadecyl Sulfoxide~2.65 - 2.75 ppm (m)M + 16Polar
Oxidation (Stage 2)Dioctadecyl Sulfone~2.90 - 3.05 ppm (t)M + 32Polar
Synthesis ByproductDioctadecyl Disulfide~2.68 ppm (t)M + 32 (Different frag.)Non-Polar
Starting Material1-Bromooctadecane~3.40 ppm (t)332/334 (Isotope)Non-Polar

*Note: Shifts are approximate (CDCl₃ solvent). The deshielding effect of oxygen on the sulfur atom pushes the alpha-protons downfield.

Troubleshooting Workflow: The Diagnostic Tree

Follow this logic path to identify your specific contamination issue.

DiagnosticTree Start Start: Impurity Detected CheckMS Check LC-MS Mass Shift Start->CheckMS Plus16 +16 Da Shift CheckMS->Plus16 Detected Plus32 +32 Da Shift CheckMS->Plus32 Detected NoShift No Mass Shift / Different Retention CheckMS->NoShift Detected Sulfoxide Diagnosis: Sulfoxide (Mild Oxidation) Plus16->Sulfoxide CheckNMR Check 1H NMR Plus32->CheckNMR Isomer Diagnosis: Structural Isomer or Chain Length Variant NoShift->Isomer Sulfone Diagnosis: Sulfone (Strong Oxidation) CheckNMR->Sulfone Alpha-H @ ~2.9 ppm Disulfide Diagnosis: Disulfide (Synthesis Side-Product) CheckNMR->Disulfide Alpha-H @ ~2.7 ppm

Figure 1: Diagnostic logic for identifying sulfur-based impurities using Mass Spectrometry and NMR.

Part 2: Impact on Applications

"Why did my experiment fail?"

Impurities in DOS are not just inert fillers; they are active contaminants that alter the physicochemical properties of your system.

FAQ: Impact on Self-Assembled Monolayers (SAMs)

Q: My contact angle measurements are inconsistent. Could DOS purity be the cause? A: Yes. DOS forms SAMs on gold via coordinate bonds.

  • The Problem: Dioctadecyl Disulfide impurities compete with sulfide for surface adsorption. Disulfides often adsorb faster but form different packing geometries than sulfides.

  • The Mechanism: Oxidation products (sulfoxides/sulfones) are more polar. If incorporated into the monolayer, they introduce "pinholes" or hydrophilic defects in an otherwise hydrophobic surface, ruining the dielectric barrier properties [1].

FAQ: Impact on Lipid Nanoparticles (LNPs)

Q: My LNP formulation has a lower phase transition temperature than expected. A: This is a classic sign of "lipid tail mismatch" or polarity shifts.

  • The Problem: Dioctadecyl Sulfoxide is an amphiphilic contaminant.

  • The Mechanism: While DOS is highly lipophilic (HLB ~1), the sulfoxide group (S=O) is polar. This acts like a surfactant impurity, disrupting the Van der Waals forces between the C18 chains. This lowers the melting point and increases membrane permeability, potentially causing premature drug leakage [2].

Part 3: Purification & Mitigation

"How do I fix it?"

Because DOS is a long-chain thioether, it behaves like a wax. Standard distillation is difficult due to its high boiling point and thermal instability.

Protocol A: Removing Oxidation Products (Sulfoxides/Sulfones)

Best for: Samples that have been stored improperly (exposed to air).

Principle: Sulfoxides and sulfones are significantly more polar than the parent sulfide. We utilize this polarity difference.

  • Dissolution: Dissolve crude DOS in Hexane or Heptane (approx. 50 mg/mL). Slight warming (40°C) may be required.

  • Filtration (Silica Plug):

    • Prepare a short column of silica gel.

    • Flush with 100% Hexane.

    • Result: The non-polar DOS will elute rapidly. The polar sulfoxides and sulfones will adhere strongly to the silica stationary phase.

  • Concentration: Rotary evaporate the hexane filtrate to recover purified DOS.

Protocol B: Removing Disulfides & Homologs

Best for: Crude synthesis material containing side products.

Principle: Recrystallization based on differential solubility in oxygenated solvents.

  • Solvent Choice: Use Acetone or Ethanol/Ethyl Acetate mix. DOS has very low solubility in cold acetone compared to disulfides.

  • Procedure:

    • Dissolve DOS in boiling acetone.

    • Cool slowly to room temperature, then to 4°C.

    • DOS will precipitate as white, waxy plates.

    • Disulfides and shorter-chain impurities often remain in the supernatant.

  • Validation: Check purity via HPLC-CAD (Charged Aerosol Detector) or High-Temp GC. Note: UV detection is unreliable for DOS due to lack of chromophores.

Purification Logic Map

Purification Input Contaminated DOS Analyze Identify Impurity Input->Analyze Oxidation Polar Impurities (Sulfoxide/Sulfone) Analyze->Oxidation NonPolar Non-Polar Impurities (Disulfides/Halides) Analyze->NonPolar Chromatography Silica Gel Filtration (Eluent: Hexane) Oxidation->Chromatography High Polarity Diff Recryst Recrystallization (Solvent: Acetone) NonPolar->Recryst Solubility Diff Pure Pure DOS Chromatography->Pure Recryst->Pure

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity type.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

  • Hoyt, E. A., Calimano, E. L., & Strain, J. M. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Journal of Organic Chemistry.

  • PubChem. (n.d.). Dioctadecyl sulfide (Compound Summary). National Library of Medicine.

  • ChemicalBook. (n.d.). NMR Spectrum Data for Alkyl Sulfides and Sulfones.

Technical Support Center: Octadecyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octadecyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidative stability of octadecyl sulfide. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is octadecyl sulfide, and why is its oxidation a critical issue in my research?

Octadecyl sulfide (dioctadecyl sulfide) is a large, hydrophobic thioether molecule.[1] In drug development and materials science, it can be used as an excipient, a lubricant, or a synthetic building block. The sulfur atom in a thioether is susceptible to oxidation, which can convert the sulfide first into a sulfoxide and then into a sulfone.[2]

This chemical transformation is highly problematic for several reasons:

  • Altered Physicochemical Properties: Oxidation introduces polar oxygen atoms, drastically changing the molecule's polarity, solubility, and thermal stability.

  • Loss of Functionality: If the sulfide moiety is part of a drug delivery system designed to be responsive to specific stimuli, its oxidation can render the system inactive.[3]

  • Introduction of Impurities: The presence of sulfoxides and sulfones as impurities can complicate downstream processes, affect reaction yields, and introduce confounding variables into experimental results.

Q2: What are the primary oxidation products of octadecyl sulfide?

The oxidation of octadecyl sulfide occurs in a stepwise manner. The initial and most common oxidation product is octadecyl sulfoxide . With more potent oxidizing agents or under harsh conditions, a second oxidation can occur to form octadecyl sulfone .[2]

This progression represents a change in the oxidation state of the sulfur atom and a significant alteration of the molecule's chemical nature.

Oxidation_Pathway cluster_main Oxidation Pathway of Octadecyl Sulfide Sulfide Octadecyl Sulfide (R-S-R) Sulfoxide Octadecyl Sulfoxide (R-SO-R) Sulfide->Sulfoxide [O] (Mild Oxidation) Sulfone Octadecyl Sulfone (R-SO₂-R) Sulfoxide->Sulfone [O] (Strong Oxidation)

Caption: Stepwise oxidation of octadecyl sulfide to its corresponding sulfoxide and sulfone.

Q3: What environmental or experimental factors can accelerate this oxidation?

Several factors can initiate or accelerate the oxidation of octadecyl sulfide:

  • Atmospheric Oxygen: This is the most common culprit in slow degradation during storage or routine handling. The process, known as autoxidation, can be slow but is persistent.

  • Heat and Light: Elevated temperatures and exposure to UV light provide the activation energy needed to initiate and propagate oxidative chain reactions.[4]

  • Peroxides: Trace peroxide impurities in solvents (especially ethers like THF or dioxane) are potent oxidants for thioethers.

  • Reactive Oxygen Species (ROS): In biological or certain chemical systems, species like hydrogen peroxide (H₂O₂) or hypochlorite can rapidly oxidize sulfides.[3]

  • Metal Contaminants: Trace metal ions can catalyze oxidation reactions. It is crucial to use high-purity reagents and clean glassware.

Troubleshooting and Prevention Guide
Q4: I am storing neat (pure) octadecyl sulfide. What are the ideal conditions to ensure its long-term stability?

To prevent degradation of the pure compound, you must rigorously control its environment. The key is to minimize its exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary oxidant during storage. Argon is denser than air and is excellent for blanketing.[5]
Temperature -20°C or belowReduces the rate of chemical degradation significantly. For long-term storage, -80°C is preferable.[6]
Light Amber glass vial or store in the darkPrevents photochemical reactions that can generate free radicals and initiate oxidation.[4]
Container Tightly sealed, high-quality glass vial with a PTFE-lined capPrevents ingress of air and moisture. Avoids potential leaching or reaction with plastic containers.
Q5: I need to prepare a stock solution of octadecyl sulfide for my experiments. How can I prevent it from oxidizing in solution?

Solutions are often more susceptible to oxidation due to increased molecular mobility and dissolved oxygen in the solvent.

  • Solvent Deoxygenation: The single most critical step is to remove dissolved oxygen from your solvent before dissolving the octadecyl sulfide. The most common methods are inert gas bubbling (sparging) or, for more sensitive applications, the freeze-pump-thaw technique.[7][8] (See Protocol 1 below).

  • Use of Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant can be highly effective. The choice of antioxidant depends on its solubility and compatibility with your experimental system.

Antioxidant TypeExamplesTypical ConcentrationMechanism of Action
Phenolic (Lipophilic) Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)50 - 200 ppmChain-breaking antioxidants that scavenge free radicals.[9] Ideal for non-polar organic solvents.
Phenolic (Hydrophilic) Vitamin C (Ascorbic acid), Gallic acidVaries by applicationWater-soluble radical scavengers.[9][10] Useful for polar or aqueous-organic mixtures.
  • Inert Atmosphere Overlay: Once the solution is prepared with deoxygenated solvent, the headspace of the storage vessel should be flushed with argon or nitrogen before sealing.[5]

Q6: I suspect my octadecyl sulfide has already started to oxidize. Can it be salvaged?

This depends on the extent of oxidation and the purity requirements of your experiment.

  • Minor Oxidation: If only a small percentage has oxidized to the sulfoxide, and your experiment can tolerate this impurity, you may be able to proceed. However, it is crucial to quantify the impurity level first (See Q9).

  • Significant Oxidation: If a substantial amount of sulfoxide or sulfone has formed, purification is necessary. Flash column chromatography can be used to separate the non-polar octadecyl sulfide from its more polar oxidation products.[8] It is critical to use deoxygenated solvents for the chromatography to prevent further oxidation during the purification process itself.

Q7: How do I set up my reaction to avoid oxidizing the octadecyl sulfide?

Standard air-sensitive techniques are required. The two primary methods are using a Schlenk line or a glovebox .[11] A Schlenk line allows you to perform reactions in glassware under a positive pressure of inert gas, preventing air from entering.[11]

Inert_Atmosphere_Workflow cluster_workflow Inert Atmosphere Reaction Workflow Start Start Dry Oven-Dry Glassware (e.g., 140°C overnight) Start->Dry Assemble Assemble Glassware Hot (under inert gas flow) Dry->Assemble EvacRefill Evacuate-Refill Cycles (3x) (Connect to Schlenk Line) Assemble->EvacRefill AddSolvent Add Degassed Solvent (via cannula or syringe) EvacRefill->AddSolvent AddReagent Add Octadecyl Sulfide (as solid or solution) AddSolvent->AddReagent RunRxn Run Reaction (under positive inert pressure) AddReagent->RunRxn End End RunRxn->End

Caption: A typical workflow for setting up an experiment using air-sensitive techniques.

Q8: My reaction seems fine, but I see degradation after column chromatography. What's happening?

Column chromatography involves a high surface area stationary phase and large volumes of solvent, creating a prime environment for oxidation if proper precautions are not taken.

  • Problem: The silica or alumina is exposed to air, and the elution solvent contains dissolved oxygen. As your compound travels down the column, it is continuously exposed to these oxidants.

  • Solution: Use deoxygenated solvents for your mobile phase. While it can be cumbersome, preparing your elution solvents by bubbling with argon or nitrogen for 15-30 minutes before use can significantly reduce on-column oxidation. Additionally, try to minimize the purification time.

Q9: How can I definitively check for and quantify the oxidation of my octadecyl sulfide sample?

Visual inspection is unreliable. You must use analytical instrumentation to get a clear picture of your sample's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile sulfide from its less volatile and more polar sulfoxide and sulfone derivatives.[12] The mass spectrometer provides definitive identification based on fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Using a reverse-phase column (like a C18), the non-polar octadecyl sulfide will have a long retention time. The more polar sulfoxide and sulfone will elute earlier. This allows for excellent separation and quantification with a suitable detector (e.g., UV or ELSD).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are very effective. The protons and carbons on the alkyl chains closest to the sulfur atom (α-carbons) will experience a significant downfield shift upon oxidation to a sulfoxide or sulfone. This change in chemical shift can be used to identify and quantify the different species.

Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Bubbling

This protocol is suitable for most common organic solvents.

  • Glassware Preparation: Ensure the solvent storage flask (e.g., a round-bottom flask with a stopcock) is clean and dry.

  • Setup: Fill the flask with the desired solvent, no more than 80% full. Add a magnetic stir bar.

  • Inert Gas Inlet: Insert a long needle or glass pipette connected via tubing to a regulated nitrogen or argon source. Ensure the tip of the needle is submerged well below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a vent. This is crucial to prevent pressure buildup.

  • Sparging: Begin gentle stirring and bubble the inert gas through the solvent at a moderate rate (e.g., 2-3 bubbles per second).[7] Vigorous bubbling can cause solvent evaporation.

  • Duration: For effective deoxygenation, bubble for at least 30-60 minutes.

  • Storage: After bubbling, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Setting Up a Reaction under Inert Atmosphere (Schlenk Technique)

This protocol outlines a basic setup for a reaction using a Schlenk flask.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) at >125°C overnight and allow it to cool in a desiccator or assemble it hot while flushing with inert gas.[13][14]

  • Assembly: Assemble the reaction apparatus (e.g., flask and condenser) and connect it to the Schlenk line via thick-walled tubing.

  • Evacuate-Refill Cycles: This process removes the air from the apparatus.

    • Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line. Evacuate for 2-3 minutes.

    • Close the stopcock to the vacuum and carefully open it to the inert gas manifold to refill the flask.

    • Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas (counterflow).

    • Liquids/Solutions: Add deoxygenated solvents and liquid reagents via a gas-tight syringe or a cannula transfer.[13]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to a bubbler, which provides a visual indicator of the pressure.

References

Sources

Technical Support Center: Scaling Up Octadecyl Sulfide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of octadecyl sulfide (also known as dioctadecyl sulfide). This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and successful scale-up process.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered when planning the scale-up of octadecyl sulfide production.

Q1: What is the most common and scalable synthetic route for octadecyl sulfide?

A1: The most prevalent and industrially viable method for synthesizing octadecyl sulfide is a nucleophilic substitution reaction analogous to the Williamson ether synthesis. [1]This typically involves reacting two equivalents of an 18-carbon alkyl halide (e.g., 1-bromooctadecane or 1-chlorooctadecane) with a sulfide source, such as sodium sulfide (Na₂S). [2]Due to the mutual insolubility of the nonpolar alkyl halide and the ionic sodium sulfide, this biphasic reaction necessitates the use of a phase-transfer catalyst (PTC) to facilitate the reaction. [3][4]Quaternary ammonium or phosphonium salts, like tetrabutylammonium bromide (TBAB), are effective and commonly used PTCs for this purpose. [5][6] Q2: What are the primary safety concerns when working with sodium sulfide at a large scale?

A2: Sodium sulfide (Na₂S) is a hazardous material that requires strict safety protocols, especially during scale-up. The primary concerns are:

  • Hydrogen Sulfide (H₂S) Gas Release: Sodium sulfide reacts readily with acids and even moisture in the air to produce hydrogen sulfide (H₂S), a highly toxic, flammable, and corrosive gas. [7][8]All operations must be conducted in a well-ventilated area, such as a chemical fume hood or an enclosed reactor system with appropriate off-gas scrubbing. [9][10]* Corrosivity and Toxicity: Sodium sulfide is a strong base and is corrosive to tissues. [10]Direct contact can cause severe skin burns and eye damage. [11]Ingestion is extremely dangerous as it can react with stomach acid to produce lethal concentrations of H₂S. [11]* Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes chemical-resistant gloves (neoprene or nitrile), safety goggles and a face shield, and respiratory protection suitable for sulfur compounds. [7][9] Q3: How does the choice of solvent impact the scalability of the reaction?

A3: Solvent selection is critical for reaction efficiency, safety, and ease of purification at scale. For the synthesis of octadecyl sulfide, a two-phase system (e.g., toluene and water) is often employed with a phase-transfer catalyst. The organic solvent (toluene) dissolves the 1-bromooctadecane, while the aqueous phase dissolves the sodium sulfide. The PTC then shuttles the sulfide anion into the organic phase to react. [3]When considering scale-up, factors such as the solvent's boiling point (for temperature control), flammability, toxicity, and ease of recovery/recycling become paramount. Using a minimal amount of a solvent that can be easily removed and recycled is often the most cost-effective and environmentally friendly approach.

Q4: What are the key parameters to monitor during the scale-up process?

A4: Careful monitoring is essential for a successful and safe scale-up. The key parameters include:

  • Temperature: The reaction is exothermic. Inadequate heat removal can lead to a thermal runaway. A reactor with a cooling jacket and controlled reagent addition rates are crucial.

  • Stirring/Agitation: Efficient mixing is vital in a multiphase system to ensure adequate contact between reactants and the catalyst. [5]The stirrer's design and speed must be optimized for the reactor geometry.

  • Reaction Progress: Regular sampling and analysis (e.g., by TLC, GC, or HPLC) are necessary to track the consumption of starting materials and the formation of the product. [12]This data helps determine the reaction endpoint and prevents the formation of byproducts from over-reaction.

  • Pressure: If the reaction is run at elevated temperatures, pressure monitoring is a critical safety measure.

Section 2: Troubleshooting Guide - Synthesis & Reaction Control

This section provides detailed solutions to specific problems that may arise during the synthesis of octadecyl sulfide.

Q: My reaction yield is consistently low, and analysis shows a significant amount of unreacted 1-bromooctadecane. What are the likely causes and solutions?

A: Low conversion is a common scale-up challenge. The root cause often lies in insufficient mass transfer between the aqueous and organic phases.

Causality: The sulfide nucleophile (S²⁻) resides in the aqueous phase, while the alkyl halide is in the organic phase. The reaction rate is limited by the efficiency of the phase-transfer catalyst in transporting the sulfide ion across the phase boundary. [3]Inefficient stirring, improper catalyst concentration, or catalyst deactivation can all lead to poor conversion.

Troubleshooting Steps:

  • Evaluate Agitation:

    • Action: Increase the stirring speed. On a larger scale, the geometry of the reactor and impeller type significantly affects mixing efficiency. Ensure the vortex is sufficient to create a large interfacial area between the two liquid phases.

    • Rationale: Better mixing increases the surface area between the phases, enhancing the rate at which the PTC can shuttle the nucleophile. [5]

  • Optimize Phase-Transfer Catalyst (PTC):

    • Action: Increase the loading of the PTC (e.g., TBAB) in increments, for instance, from 1 mol% to 5 mol%.

    • Rationale: A higher concentration of the catalyst can increase the rate of anion transfer into the organic phase, thus accelerating the reaction. [5]However, excessive amounts can complicate purification.

  • Increase Reaction Temperature:

    • Action: Cautiously increase the reaction temperature by 10 °C increments (e.g., from 70 °C to 80 °C).

    • Rationale: Like most Sₙ2 reactions, the rate increases with temperature. [1]However, be mindful of potential side reactions, such as elimination, and ensure the reactor's cooling capacity can handle the increased heat flow.

  • Verify Reagent Quality:

    • Action: Ensure the sodium sulfide has not been excessively exposed to air and moisture, which can lead to the formation of inactive polysulfides and thiosulfates.

    • Rationale: The purity of the nucleophile is critical. Contaminated or degraded sodium sulfide will have lower reactivity.

Q: My final product is contaminated with a significant amount of octadecyl disulfide. How can I prevent its formation?

A: The formation of dioctadecyl disulfide (C₁₈H₃₇-S-S-C₁₈H₃₇) is a common oxidative side reaction.

Causality: Thiolate intermediates, formed during the reaction, can be easily oxidized to disulfides, especially in the presence of atmospheric oxygen at elevated temperatures. [1][13] Troubleshooting Steps:

  • Maintain an Inert Atmosphere:

    • Action: Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: Removing oxygen from the reaction headspace minimizes the oxidative pathway that leads to disulfide formation.

  • Control Stoichiometry:

    • Action: Use a slight excess of the sulfide source relative to the alkyl halide. A molar ratio of approximately 1:2.1 (Na₂S : 1-bromooctadecane) is a good starting point.

    • Rationale: Ensuring a sufficient concentration of the primary nucleophile (S²⁻) helps to drive the reaction towards the desired thioether product and outcompete the disulfide-forming side reaction.

  • Optimize Reaction Time:

    • Action: Monitor the reaction closely and stop it once the starting material is consumed.

    • Rationale: Prolonged reaction times, especially at high temperatures, can increase the likelihood of side reactions, including oxidation.

Section 3: Troubleshooting Guide - Work-up & Purification

Purification is often the most challenging aspect of scaling up. The physical properties of octadecyl sulfide—a waxy, nonpolar solid—present unique challenges. [14][15] Q: I'm having difficulty purifying the crude product. Column chromatography is not practical at my current scale. What are my options?

A: For large-scale purification of a nonpolar solid like octadecyl sulfide, recrystallization is the most effective and economical method. [16] Causality: The goal of recrystallization is to find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Protocol: Scalable Recrystallization of Octadecyl Sulfide
  • Solvent Screening (Bench Scale):

    • Test a range of solvents to find an optimal one. Good candidates for nonpolar compounds include:

      • Acetone

      • Isopropanol

      • Ethyl Acetate

      • Heptane/Ethanol mixtures

    • Procedure: In a small flask, dissolve a sample of the crude product in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath. Observe the quantity and quality of the crystals that form. The ideal solvent will yield a high recovery of pure, crystalline product.

  • Scale-Up Recrystallization:

    • Step 1: Transfer the crude octadecyl sulfide to a clean, appropriately sized reactor equipped with a stirrer and a heating/cooling jacket.

    • Step 2: Add the chosen recrystallization solvent. Start with a conservative amount and add more as needed to fully dissolve the crude product at an elevated temperature (e.g., 60-70 °C).

    • Step 3: Once fully dissolved, slowly cool the solution. A slow cooling rate (e.g., 10-20 °C per hour) is crucial for forming large, pure crystals. Rapid cooling can trap impurities.

    • Step 4: Once the solution reaches room temperature, cool it further (e.g., to 0-5 °C) for several hours to maximize product precipitation.

    • Step 5: Isolate the purified solid product using filtration (e.g., a Nutsche filter-dryer).

    • Step 6: Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

    • Step 7: Dry the purified octadecyl sulfide under vacuum.

Section 4: Data & Visualization

Table 1: Typical Reaction Parameters for Scale-Up
ParameterRecommended RangeRationale
Reactant Ratio 1 : 2.05 - 2.2 (Na₂S : C₁₈H₃₇Br)A slight excess of the alkyl halide ensures complete consumption of the sulfide source, which can be difficult to remove.
Solvent System Toluene / Water (1:1 v/v)Provides distinct phases for reactants, enabling effective phase-transfer catalysis.
Catalyst Loading 2-5 mol% (TBAB)Balances reaction rate with cost and ease of removal during work-up. [5]
Temperature 70 - 90 °CPromotes a reasonable reaction rate without excessive byproduct formation. Requires robust temperature control.
Reaction Time 4 - 12 hoursHighly dependent on scale, agitation, and temperature. Must be determined by monitoring.
Diagram 1: General Workflow for Octadecyl Sulfide Scale-Up

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Analysis A Inert Reactor Atmosphere (N2 Purge) B Charge Aqueous Phase (Water + Na2S) C Charge Organic Phase (Toluene + C18H37Br) D Charge PTC (e.g., TBAB) E Heat to 70-90°C with Vigorous Stirring D->E F Monitor Reaction (TLC/GC) E->F G Cool to RT & Phase Separation F->G H Wash Organic Layer (Brine) G->H I Solvent Removal (Rotary Evaporation) H->I J Recrystallization (e.g., from Acetone) I->J K Filter & Dry Product J->K L QC Analysis (NMR, GC-MS, Mp) K->L

Caption: High-level workflow for the scaled-up synthesis of octadecyl sulfide.

Diagram 2: Troubleshooting Logic for Low Product Yield

Start Low Yield Observed CheckAnalysis Analyze Crude Reaction Mixture (GC/TLC/NMR) Start->CheckAnalysis HighSM High Starting Material? CheckAnalysis->HighSM  Check Conversion HighSideProduct Major Side Products? CheckAnalysis->HighSideProduct  Check Purity HighSM->HighSideProduct No Sol_Stir Increase Agitation Speed HighSM->Sol_Stir Yes IdentifySideProduct Identify Side Product (e.g., Disulfide) HighSideProduct->IdentifySideProduct Yes Sol_PTC Increase PTC Loading Sol_Temp Increase Temperature Sol_Time Increase Reaction Time Sol_Inert Use Inert Atmosphere (N2/Ar) IdentifySideProduct->Sol_Inert Sol_Stoich Adjust Stoichiometry IdentifySideProduct->Sol_Stoich

Sources

Technical Support Center: Octadecyl Sulfide (ODS) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ODS Technical Support Portal. Ticket ID: ODS-DEG-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Octadecyl Sulfide (also known as Distearyl Sulfide or Dioctadecyl Sulfide ) is a dialkyl thioether (


). In drug development and material science, it is frequently used as a lipophilic antioxidant or a membrane stabilizer.[1]

Users most frequently report issues regarding "phantom" degradation peaks during analysis and unexpected oxidation during storage. This guide addresses the dichotomy between chemical degradation (what happens to your sample in the vial) and thermal degradation (what happens to your sample during analysis).

Module 1: Chemical Stability & Oxidation

Diagnosing changes in sample purity during storage or formulation.

The Core Issue: Oxidative Susceptibility

Unlike ethers (


), thioethers (

) are highly susceptible to oxidation. The sulfur atom acts as a nucleophile, readily attacking electrophilic oxygen species (peroxides, hydroperoxides).

The Degradation Pathway:

  • Stage 1 (Sulfoxide): The sulfide accepts an oxygen atom to form Octadecyl Sulfoxide . This is often stereogenic (chiral at Sulfur) and more polar than the parent.

  • Stage 2 (Sulfone): Further oxidation adds a second oxygen to form Octadecyl Sulfone .

Visualizing the Pathway:

OxidationPathway Sulfide Octadecyl Sulfide (R-S-R) Hydrophobic Sulfoxide Octadecyl Sulfoxide (R-SO-R) Polar / Chiral Sulfide->Sulfoxide Nucleophilic Attack (Fast) Oxidant1 Oxidant (H2O2 / ROOH) Oxidant1->Sulfoxide Sulfone Octadecyl Sulfone (R-SO2-R) Highly Stable Sulfoxide->Sulfone Electrophilic Oxidation (Slow) Oxidant2 Oxidant (Excess) Oxidant2->Sulfone

Figure 1: Stepwise oxidation mechanism of dialkyl sulfides. Note that the first step to sulfoxide is kinetically faster than the second step to sulfone.

Troubleshooting Q&A: Chemical Stability

Q: My sample has developed a white precipitate or opacity. Is this degradation? A: Likely, yes.[1]

  • Cause: The oxidation products (Sulfoxide and Sulfone) have significantly different solubility profiles than the parent Sulfide. While Octadecyl Sulfide is highly soluble in non-polar solvents (Hexane, Toluene), the Sulfoxide and Sulfone are more polar and may crystallize out of non-polar solutions.

  • Verification: Perform Thin Layer Chromatography (TLC). The Sulfoxide will have a much lower

    
     value (more polar) than the parent Sulfide in a non-polar mobile phase.
    

Q: Does the presence of metal ions affect stability? A: Critically.

  • Mechanism: Transition metals (Fe, Cu, V) catalyze the transfer of oxygen from hydroperoxides to the sulfur atom via Fenton-like chemistry [1].

  • Corrective Action: Add a chelating agent (e.g., EDTA) if your formulation allows, or ensure all solvents are high-grade and metal-free.[1]

Module 2: Analytical Challenges (GC vs. HPLC)

Distinguishing real degradation from method-induced artifacts.

The Core Issue: Thermal Instability in Gas Chromatography (GC)

This is the #1 source of user error. Dialkyl sulfides have high boiling points but relatively weak C-S bonds (~73 kcal/mol).

The "Ghost Peak" Phenomenon: When Octadecyl Sulfide is injected into a hot GC inlet (>250°C), it undergoes pyrolytic cleavage .

  • Artifact 1: 1-Octadecene (Elimination product).

  • Artifact 2: Octadecanethiol (Homolytic cleavage product).

If you see these peaks, they likely do not exist in your sample ; you created them in the injector.

Troubleshooting Q&A: Analysis

Q: I see multiple peaks in GC-MS. How do I know if they are real? A: Run a "Cold Injection" test.

  • Protocol: Lower your inlet temperature to the minimum required for volatilization (or use On-Column injection). If the ratio of the "impurity" peaks decreases as the temperature drops, they are thermal artifacts.

Q: Why can't I see the compound on my HPLC-UV? A: Lack of Chromophore.

  • Explanation: Aliphatic sulfides like Octadecyl Sulfide lack conjugated

    
    -systems. They do not absorb UV light strongly above 210 nm.
    
  • Solution:

    • Preferred: Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) . These respond to mass, not optical properties, and are ideal for lipids.[1]

    • Alternative: Use Refractive Index (RI) detection (isocratic only).

    • Last Resort (UV): Measure at 205-210 nm, but expect high baseline noise and solvent interference.

Analytical Decision Matrix:

AnalyticalDecision Start Select Analytical Method IsVolatile Is the sample thermally stable? Start->IsVolatile GC Gas Chromatography (GC) IsVolatile->GC Yes (Rare) HPLC HPLC / LC-MS IsVolatile->HPLC No / Unsure GC_Fix CRITICAL: Use Cool On-Column Injection or T < 200°C GC->GC_Fix Detector Select Detector HPLC->Detector UV UV (210nm) *Poor Sensitivity* Detector->UV CAD CAD / ELSD *Recommended* Detector->CAD

Figure 2: Decision tree for selecting the correct analytical technique to avoid artifacts.

Module 3: Experimental Protocols
Protocol A: Controlled Oxidation (Standard Generation)

Use this to generate reference standards for Sulfoxide and Sulfone to validate your analytical method.

StepActionMechanistic Note
1 Dissolve 100 mg Octadecyl Sulfide in 10 mL Dichloromethane (DCM).Non-polar solvent ensures solubility.
2 Cool to 0°C in an ice bath.Controls exothermicity to prevent over-oxidation.
3 For Sulfoxide: Add 1.05 eq. m-CPBA (meta-chloroperoxybenzoic acid).For Sulfone: Add 2.5 eq. m-CPBA and warm to RT.m-CPBA is a selective oxygen transfer agent [2].
4 Quench with saturated

/

.
Neutralizes acid and destroys excess peroxide.
5 Extract with DCM, dry over

.[1]
Standard workup.
Protocol B: Solubility & Handling Guide
SolventSolubility RatingApplication
Water InsolubleDo not use for stock solutions.
Ethanol/Methanol PoorLikely to precipitate upon cooling.
Hexane/Heptane Excellent Ideal for GC injection solvents.
Chloroform/DCM Excellent Ideal for stock solutions and synthesis.
DMSO Moderate/PoorUse with caution; heating may be required.
References
  • Mechanism of Sulfide Oxidation

    • Title: Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates.[2]

    • Source: ResearchGate (2025).[3]

    • URL:

  • Selective Oxidation Protocols

    • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:

  • Thermal Decomposition Data

    • Title: Thermal Decomposition of Sulfides (Kinetics and Products).[4]

    • Source: ElectronicsAndBooks / Journal of American Chemical Society Archives.
    • URL:

  • Antioxidant Mechanism (Thiodipropionates)

    • Title: Distearyl Thiodipropionate - PubChem Compound Summary.[5]

    • Source: PubChem (NIH).
    • URL:

Sources

Technical Support Center: Octadecyl-Sulfide-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octadecyl-sulfide-based coatings. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these self-assembled monolayers (SAMs) in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and achieve robust, high-quality coatings. Poor adhesion is a common yet solvable challenge, and this guide will walk you through the most frequent issues and their solutions in a direct question-and-answer format.

Troubleshooting Guide: Poor Adhesion of Octadecyl Sulfide Coatings

Poor adhesion of your octadecyl sulfide coating can manifest in several ways: delamination, incomplete coverage, or a hazy or inconsistent appearance. Below are common questions that address these specific failure modes.

Question 1: My octadecyl sulfide coating is peeling or flaking off the substrate. What are the likely causes and how can I fix it?

Answer:

Coating delamination is a critical failure that points to a weak bond between the octadecyl sulfide monolayer and the substrate. The primary culprits are almost always related to the substrate surface.

Underlying Causality: The formation of a stable octadecyl sulfide self-assembled monolayer is predicated on a strong, covalent-like bond between the sulfur headgroup and a pristine substrate surface, most commonly gold.[1][2] If this surface is contaminated or improperly prepared, the sulfur atoms cannot form a uniform, high-density bond, leading to weak adhesion.

Troubleshooting Protocol:

  • Re-evaluate Your Substrate Cleaning Procedure: The most critical step is ensuring an atomically clean substrate surface.[1] Any organic residues, dust particles, or even airborne contaminants can inhibit proper monolayer formation.[3]

    • For Gold Substrates: A common and effective cleaning method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. [4] A thorough rinse with deionized water and ethanol, followed by drying under a stream of inert gas (like nitrogen or argon), is essential.[4]

    • Alternative Cleaning for Gold: UV-Ozone treatment is another excellent method for removing organic contaminants from gold surfaces.

  • Inspect Substrate Surface Roughness: An overly smooth surface may not provide sufficient anchoring points for the coating.[3][5] Conversely, an excessively rough surface can lead to incomplete monolayer formation in the valleys of the surface topography. Aim for a smooth, but not atomically flat, surface for optimal adhesion.

  • Control the Deposition Environment: The self-assembly process should be carried out in a clean, controlled environment to prevent re-contamination of the substrate.[4] Working in a cleanroom or a glovebox is highly recommended. Avoid areas where silanes or PDMS have been used, as these can easily cross-contaminate surfaces.[4]

Question 2: I'm observing patches of bare substrate, indicating incomplete or uneven coating. What's causing this and what's the solution?

Answer:

Incomplete or uneven coating suggests that the octadecyl sulfide molecules are not assembling uniformly across the substrate. This can be due to issues with the deposition solution, the immersion process, or environmental factors.

Underlying Causality: The formation of a dense, well-ordered monolayer depends on the availability of the octadecyl sulfide molecules in a suitable solvent and sufficient time for them to diffuse to the surface and arrange themselves. Any factor that hinders this process can result in an incomplete film.

Troubleshooting Protocol:

  • Optimize Octadecyl Sulfide Concentration: While a dilute solution is used, an excessively low concentration may require a very long immersion time to achieve full coverage. Conversely, a concentration that is too high can lead to the formation of a disordered, multilayered film with poor adhesion. A typical starting concentration for alkanethiol SAMs is in the range of 1-10 mM.

  • Solvent Selection and Purity: The choice of solvent is critical. For octadecyl sulfide, high-purity ethanol is a common choice.[4][6][7] The solvent must be able to dissolve the octadecyl sulfide and should be free of contaminants, especially water, which can interfere with the self-assembly process on some substrates.[8][9] The use of polar solvents is generally favored as they can facilitate the formation of more dense and well-ordered monolayers.[10]

  • Ensure Complete Substrate Immersion: The entire substrate must be fully and continuously immersed in the octadecyl sulfide solution during the deposition process. Any part of the substrate that is exposed to air can become contaminated, preventing monolayer formation.

  • Optimize Immersion Time: While self-assembly can be rapid, achieving a highly ordered and densely packed monolayer takes time. A typical immersion time is between 12 and 24 hours. Shorter times may result in incomplete coverage.

  • Minimize Oxygen Exposure: For the highest quality films, it is advisable to minimize oxygen exposure during the assembly process. This can be achieved by deaerating the solvent and backfilling the reaction container with an inert gas like nitrogen.[4]

Question 3: My coating appears hazy or cloudy, and I suspect a disordered monolayer. How can I improve the quality and order of my octadecyl sulfide coating?

Answer:

A hazy or cloudy appearance often indicates a disordered or multilayered octadecyl sulfide film. This can compromise the intended functionality of the coating and is a sign of suboptimal self-assembly conditions.

Underlying Causality: A well-ordered self-assembled monolayer is a thermodynamically stable structure. A disordered film suggests that the molecules did not have the proper conditions or sufficient time to arrange themselves into this low-energy state. This can be caused by a contaminated substrate, impure reagents, or a suboptimal deposition process.

Troubleshooting Protocol:

  • Verify Purity of Octadecyl Sulfide: Impurities in the octadecyl sulfide reagent can disrupt the packing of the monolayer. Use a high-purity grade of octadecyl sulfide.

  • Post-Deposition Annealing: A gentle annealing step after deposition can sometimes improve the order of the monolayer. This involves heating the coated substrate to a moderate temperature (e.g., 60-80°C) for a short period. This provides the molecules with additional thermal energy to rearrange into a more ordered state.

  • Rinsing Procedure: After removing the substrate from the deposition solution, a thorough rinsing step with fresh, clean solvent (e.g., ethanol) is crucial to remove any physisorbed (loosely bound) molecules that have not chemically bonded to the surface.

  • Characterize Your Coating: To confirm the quality of your monolayer, consider using surface characterization techniques.

    • Contact Angle Goniometry: A well-formed hydrophobic monolayer of octadecyl sulfide should exhibit a high water contact angle. A low contact angle suggests a disordered or incomplete film.

    • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface and the presence of the sulfur-substrate bond.

    • Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface and can reveal the presence of a uniform monolayer.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical flow for troubleshooting poor adhesion of octadecyl sulfide coatings.

Troubleshooting_Flowchart Start Poor Coating Adhesion Observed Issue_Delamination Coating is Peeling/ Flaking (Delamination) Start->Issue_Delamination Issue_Incomplete Incomplete or Uneven Coverage Start->Issue_Incomplete Issue_Disordered Hazy or Cloudy Appearance (Disordered) Start->Issue_Disordered Check_Substrate_Cleaning Re-evaluate Substrate Cleaning Protocol Issue_Delamination->Check_Substrate_Cleaning Check_Concentration Optimize Octadecyl Sulfide Concentration Issue_Incomplete->Check_Concentration Check_Reagent_Purity Verify Octadecyl Sulfide Purity Issue_Disordered->Check_Reagent_Purity Check_Surface_Roughness Inspect Surface Roughness Check_Substrate_Cleaning->Check_Surface_Roughness Check_Deposition_Environment Control Deposition Environment Check_Surface_Roughness->Check_Deposition_Environment Solution Improved Coating Adhesion and Quality Check_Deposition_Environment->Solution Check_Solvent Verify Solvent Purity and Type Check_Concentration->Check_Solvent Check_Immersion Ensure Complete Substrate Immersion & Time Check_Solvent->Check_Immersion Check_Immersion->Solution Post_Deposition_Treatment Implement Post-Deposition Annealing & Rinsing Check_Reagent_Purity->Post_Deposition_Treatment Characterize_Coating Characterize Coating (Contact Angle, XPS, AFM) Post_Deposition_Treatment->Characterize_Coating Characterize_Coating->Solution

Caption: A flowchart outlining the troubleshooting steps for common octadecyl sulfide coating adhesion issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal substrate for octadecyl sulfide coatings?

A1: Gold is the most common and well-characterized substrate for forming high-quality self-assembled monolayers with sulfur-containing compounds like octadecyl sulfide. The strong affinity between gold and sulfur facilitates the formation of a stable, ordered monolayer.[2] Other noble metals like silver, copper, and palladium can also be used, but the resulting monolayers may have different structural and stability characteristics.

Q2: How should I store my octadecyl sulfide and the prepared solutions?

A2: Octadecyl sulfide should be stored in a cool, dark, and dry place. Prepared solutions should be used fresh whenever possible. If storage is necessary, keep the solution in a tightly sealed container, purged with an inert gas, and stored in a refrigerator to minimize degradation and contamination.

Q3: Can I reuse the octadecyl sulfide solution for multiple depositions?

A3: It is generally not recommended to reuse the deposition solution. With each use, there is a risk of introducing contaminants from the substrate and the environment, which can negatively impact the quality of subsequent coatings. For consistent and reproducible results, always use a fresh solution for each deposition.

Q4: What is the expected thickness of a well-formed octadecyl sulfide monolayer?

A4: The thickness of a well-formed octadecyl sulfide monolayer is determined by the length of the octadecyl chain. For an 18-carbon chain, the theoretical thickness is approximately 2.0 to 2.5 nanometers. This can be verified using techniques like ellipsometry or AFM.

Q5: How does surface energy affect the adhesion of my coating?

A5: For good adhesion, the surface energy of the substrate should be higher than the surface tension of the liquid coating solution.[11][12] This allows the solution to "wet" the surface effectively, ensuring intimate contact and facilitating the self-assembly process.[11][12] Substrate cleaning procedures, such as piranha etching or UV-Ozone treatment, not only remove contaminants but also increase the surface energy of the substrate, promoting better coating adhesion.

Summary of Key Parameters

The following table summarizes the critical experimental parameters and their recommended ranges for achieving optimal octadecyl sulfide coating adhesion.

ParameterRecommended Range/ValueRationale
Substrate Gold (preferred), Silver, CopperStrong affinity between noble metals and sulfur promotes stable monolayer formation.
Substrate Cleaning Piranha etch, UV-OzoneRemoves organic contaminants and increases surface energy for better wetting.[1][4]
Octadecyl Sulfide Purity >95%Impurities can disrupt the ordered packing of the monolayer.
Solvent High-purity EthanolGood solubility for octadecyl sulfide and promotes ordered monolayer formation.[4][6][7]
Concentration 1 - 10 mMBalances efficient surface coverage with preventing multilayer formation.
Immersion Time 12 - 24 hoursAllows sufficient time for molecules to diffuse and form a well-ordered monolayer.
Deposition Temperature Room Temperature (20-25°C)Sufficient for self-assembly without inducing thermal degradation.
Post-Deposition Rinse Fresh, pure solvent (e.g., Ethanol)Removes physisorbed molecules and improves monolayer quality.

References

  • NBchao.Com.
  • How does surface preparation influence the adhesion and quality of gold-pl
  • MDPI. Optimization of Parameters for Protection of Materials by Primer Application. [Link]

  • ResearchGate. Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment | Request PDF. [Link]

  • Cork Industries. Adhesion Factors of Surface Energy & Surface Tension.
  • PubMed Central. Evaluation of the Adhesion Strength of Ultrathin Gold Coatings on Substrates of Soda-Lime Glass and Cyclo-Olefin-Polymer by Cross-Cut and Scratch Tests under the Influence of a Thermal Shock Test for Use in Biosensors. [Link]

  • ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]

  • ResearchGate. The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. [Link]

  • ResearchGate. Properties of octadecanethiol self-assembled monolayers deposited on GaAs from liquid and vapor phases | Request PDF. [Link]

  • ResearchGate. Passivation of GaAs by octadecanethiol self-assembled monolayers deposited from liquid and vapor phases. [Link]

  • ResearchGate. Preparation and Characterization of Octadecanethiol Self-Assembled Monolayers on Indium Arsenide (100). [Link]

  • ResearchGate. Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) | Request PDF. [Link]

  • ResearchGate. Surface energy, surface topography and adhesion. [Link]

  • ACS Publications. Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100) | Langmuir. [Link]

  • cwhaydenonline.com. Understanding How Surface Energy Affects Adhesive Bonding. [Link]

Sources

Validation & Comparative

Validation of Octadecyl Sulfide Film Thickness Measurements

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-technique framework for validating the thickness of Octadecyl Sulfide (ODS) films. Unlike standard Octadecanethiol (ODT) Self-Assembled Monolayers (SAMs), ODS films (typically derived from dioctadecyl sulfide,


) exhibit distinct packing densities and adsorption kinetics that make thickness a critical proxy for film quality and molecular orientation.

Part 1: The Validation Challenge

In surface chemistry, the thickness of an octadecyl sulfide (ODS) film is not merely a dimensional value; it is the primary indicator of molecular conformation.

  • Target Thickness (~2.2–2.5 nm): Indicates a crystalline-like, "standing up" phase where alkyl chains are fully extended and packed (trans-zigzag).

  • Low Thickness (<1.0 nm): Indicates a "lying down" phase or disordered liquid state, common in dialkyl sulfides due to weaker headgroup-substrate coordination compared to thiols.

Validating this measurement requires breaking the Refractive Index (


) / Thickness (

) correlation
inherent in optical measurements of nanometer-scale films. This guide presents a self-validating triangulation protocol using Spectroscopic Ellipsometry (SE) , X-ray Photoelectron Spectroscopy (XPS) , and Atomic Force Microscopy (AFM) .

Part 2: Primary Measurement – Spectroscopic Ellipsometry (SE)

The High-Throughput Standard

Ellipsometry is the first line of defense, but for films


 nm, it is mathematically impossible to simultaneously solve for 

and

without unique assumptions.
The Optical Model

Do not attempt to fit


 for a monolayer. You must fix the optical constants based on the chemical nature of the alkyl chain.
  • Model Structure: Ambient (Air) / Organic Film (Cauchy) / Interface / Substrate (Au/Si).

  • The Cauchy Fix:

    • 
       (Standard for packed alkyl chains).
      
    • 
       (Slight dispersion).
      
    • 
       (Transparent in visible range).
      
  • Why 1.45? This value matches bulk paraffins and ODT SAMs. Using the bulk sulfur-polymer index (

    
    ) is an error; the film volume is 95% methylene (
    
    
    
    ) chains, not sulfur.
Experimental Protocol
  • Baseline: Measure the bare substrate immediately before ODS deposition. The optical constants of the substrate (e.g., Gold) must be measured, not taken from a library, to account for surface roughness.

  • Measurement: Acquire

    
     (amplitude ratio) and 
    
    
    
    (phase difference) at multiple angles (
    
    
    ).
  • Data Fitting: Fit only the thickness (

    
    ).
    
    • Acceptance Criteria: MSE (Mean Squared Error)

      
       (depending on instrument noise).
      

Part 3: Secondary Validation – XPS Attenuation

The Chemical Ruler

XPS provides a chemical-state independent measurement of thickness based on the attenuation of substrate photoelectrons. This validates that the ellipsometric "thickness" is actual material coverage, not just surface roughness or optical artifacts.

The Mechanistic Logic

The ODS film acts as an absorbing layer for electrons emitted from the underlying gold substrate. By measuring the signal loss, we calculate thickness (


).
The Equation


  • 
    : Intensity of Au 4f peak with ODS film.
    
  • 
    : Intensity of Au 4f peak of bare gold (reference).
    
  • 
    : Take-off angle (usually 
    
    
    
    for maximum depth).
  • 
    : Inelastic Mean Free Path (IMFP) of Au 4f electrons traveling through an organic layer. Standard Value: 3.4 ± 0.2 nm  (for kinetic energy ~1400 eV).
    
Stoichiometric Check

Unlike thickness, the S:C ratio verifies the molecule itself.

  • Protocol: Measure C 1s and S 2p regions.

  • Validation: For Dioctadecyl Sulfide (

    
    ), the atomic ratio should be roughly 36:1. A lower ratio suggests hydrocarbon contamination; a higher ratio suggests unbound sulfur species.
    

Part 4: Tertiary Validation – AFM Nanoshaving

The Physical Ruler

Atomic Force Microscopy (AFM) offers absolute physical verification by mechanically removing the film to create a step edge.

Nanoshaving Protocol
  • Image: Scan a

    
     area in Tapping Mode (soft interaction) to establish a baseline.
    
  • Shave: Switch to Contact Mode. Increase the setpoint force (typically

    
     nN) and scan a smaller internal square (
    
    
    
    ) to displace the ODS molecules, exposing the bare substrate.
  • Measure: Switch back to Tapping Mode and scan the larger area.

  • Analysis: Extract a line profile across the "shaved" pit. The depth of the pit is the absolute film thickness.

Part 5: Comparative Analysis & Decision Matrix

The following table synthesizes the performance of each method for ODS films.

FeatureSpectroscopic Ellipsometry (SE)XPS AttenuationAFM Nanoshaving
Primary Output Optical Thickness (

)
Effective Coverage (

)
Physical Height (

)
Precision

nm

nm

nm
Speed Fast (< 1 min)Slow (30-60 min)Medium (10-20 min)
Destructive? NoNo (Soft X-rays)Yes (Locally)
Key Artifact

Correlation
Roughness shieldingTip convolution
Best For Routine QCChemical VerificationAbsolute Calibration
Data Interpretation Guide
  • Scenario A (Ideal):

    
     nm, 
    
    
    
    nm.
  • Scenario B (Disordered):

    
     nm, 
    
    
    
    nm.
  • Scenario C (Contamination):

    
     nm, 
    
    
    
    nm.

Part 6: Workflow Visualization

The following diagram illustrates the logical flow for validating ODS film thickness, ensuring no single point of failure.

ODS_Validation_Workflow Start Start: ODS Film Preparation Ellipsometry Step 1: Spectroscopic Ellipsometry (Fixed n=1.45) Start->Ellipsometry Decision1 Thickness > 2.0 nm? Ellipsometry->Decision1 XPS Step 2: XPS Analysis (Au 4f Attenuation) Decision1->XPS Yes (Candidate) Fail_Lying State: Disordered/Lying Down (Check Incubation Time) Decision1->Fail_Lying No (< 1.0 nm) Fail_Multi State: Multilayer/Contamination (Check Rinsing Protocol) Decision1->Fail_Multi No (> 3.0 nm) AFM Step 3: AFM Nanoshaving (Physical Step Height) XPS->AFM Stoichiometry OK Pass VALIDATED Ordered Monolayer AFM->Pass Height Matches SE AFM->Fail_Multi Height Mismatch

Figure 1: Decision logic for validating Octadecyl Sulfide film thickness. The process prioritizes Ellipsometry for screening, followed by XPS and AFM for structural confirmation.

References

  • Troughton, E. B., et al. (1988). "Monolayer Films Prepared by the Spontaneous Self-Assembly of Symmetrical and Unsymmetrical Dialkyl Sulfides from Solution Onto Gold." Langmuir. Link

    • Key Insight: Establishes the structural differences between thiol and sulfide films, noting that dialkyl sulfides often form less ordered films than thiols.
  • Bain, C. D., & Whitesides, G. M. (1989). "Attenuation of Photoelectrons in Monolayers of n-Alkanethiols Adsorbed on Copper, Silver, and Gold." Journal of Physical Chemistry. Link

    • Key Insight: The foundational paper for using XPS attenuation to calcul
  • Patel, D. I., et al. (2020).[2] "Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry." Journal of Vacuum Science & Technology B. Link

    • Key Insight: Provides the modern protocol for ellipsometric modeling of alkyl chains, justifying the Cauchy model with .
  • Liu, G.-Y., et al. (1994). "Nanofabrication of Self-Assembled Monolayers Using Scanning Probe Lithography." Accounts of Chemical Research. Link

    • Key Insight: Describes the "nanoshaving" technique using AFM to measure absolute film thickness.
  • Yang, Y., et al. (2014). "Coexistence of Alkylated Sulfide Molecules along Two Orthogonal Directions of Graphite Lattice." The Journal of Physical Chemistry C. Link

    • Key Insight: Visualizes octadecyl sulfide molecules using STM, confirming the theoretical molecular dimensions used in valid

Sources

A Comparative Benchmarking Guide to Octadecyl Sulfide in Lubricant Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of octadecyl sulfide's performance as a lubricant additive, juxtaposed with established alternatives. Our analysis is grounded in experimental data, elucidating the causal relationships behind performance outcomes and offering a transparent view of the methodologies employed.

Introduction to Octadecyl Sulfide in Tribology

Octadecyl sulfide, also known as dioctadecyl sulfide or stearyl sulfide, is a long-chain dialkyl sulfide.[1] In the realm of lubrication, sulfur-containing compounds are a cornerstone of extreme pressure (EP) and anti-wear (AW) additive technology.[2][3] These additives are crucial in preventing catastrophic failure of machinery components under high load and temperature conditions where the lubricating oil film can break down. The fundamental mechanism involves the chemical reaction of the sulfur additive with the metal surfaces to form a sacrificial layer of metal sulfide, which possesses a lower shear strength than the base metal, thereby reducing friction and preventing welding of asperities.[3][4]

While the family of sulfurized additives is broad, including sulfurized olefins and fatty esters, long-chain dialkyl sulfides like octadecyl sulfide represent a class of "inactive" sulfur carriers.[3] This characteristic suggests that they are less likely to cause corrosion of yellow metals, such as bronze, which is a concern with more "active" sulfur compounds.[3] This guide aims to provide a quantitative comparison of octadecyl sulfide's performance against common alternatives to aid in the formulation of high-performance lubricants.

Comparative Performance Analysis

The primary method for evaluating the performance of EP and AW additives is the Four-Ball Wear Test, standardized under ASTM D4172 for lubricating oils.[5][6] This test measures key parameters such as the wear scar diameter (WSD) on stationary steel balls and the coefficient of friction (CoF), providing a quantitative measure of a lubricant's ability to prevent wear and reduce friction under controlled conditions.[5][6][7]

While direct, publicly available four-ball test data for octadecyl sulfide is limited, we can infer its likely performance by examining data for structurally similar long-chain dialkyl sulfides and comparing them to widely used alternatives.

Table 1: Comparative Tribological Performance of Lubricant Additives

Additive TypeExample CompoundConcentration (wt%) in Base OilWear Scar Diameter (WSD) (mm)Coefficient of Friction (CoF)Weld Load (N)Data Source/Reference
Long-Chain Dialkyl Sulfide DialkylpentasulfideNot SpecifiedData not availableData not availableData not available[8]
Sulfurized Olefin Sulfurized IsobutyleneNot SpecifiedData not availableData not availableExcellent[2][9]
Phosphate Ester Tricresyl Phosphate (TCP)Not SpecifiedData not availableData not availableGood[9]
Molybdenum Disulfide (nanoparticles) MoS₂Not SpecifiedData not availableData not availableData not available[10]
Zinc Dialkyldithiophosphate (ZDDP) ZDDPNot SpecifiedData not availableData not availableGood[11]

Expert Interpretation:

The long alkyl chains of octadecyl sulfide are expected to provide good oil solubility and contribute to the formation of a persistent lubricating film. The sulfide linkage serves as the source of sulfur for the formation of the protective metal sulfide layer under boundary lubrication conditions. The "inactive" nature of the sulfur in a simple sulfide structure suggests a more controlled release of sulfur compared to more reactive polysulfides or sulfurized olefins. This can be advantageous in applications where corrosion is a concern.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of performance comparisons, standardized testing methodologies are paramount. The following section details the protocol for the Four-Ball Wear Test, a fundamental tool in tribological research.

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: Four-Ball Wear Tester. This apparatus consists of a rotating steel ball that is pressed against three identical stationary steel balls held in a cup.[6][7]

Materials:

  • Test Lubricant (e.g., base oil with and without octadecyl sulfide and alternative additives at specified concentrations)

  • Steel Balls (typically AISI 52100 steel, 12.7 mm diameter)

  • Solvents for cleaning (e.g., heptane, acetone)

Procedure:

  • Cleaning: Thoroughly clean the steel balls and the test cup with appropriate solvents to remove any contaminants.

  • Assembly: Place three clean steel balls in the test cup and secure them.

  • Lubricant Addition: Pour the test lubricant into the cup to a level that covers the three stationary balls.

  • Fourth Ball Installation: Place the fourth clean steel ball in the chuck of the test machine.

  • Test Conditions: Set the test parameters as per the standard or the specific research requirements. Typical conditions for ASTM D4172 are:

    • Load: 392 N (40 kgf)[6]

    • Speed: 1200 rpm[6]

    • Temperature: 75 °C[6]

    • Duration: 60 minutes[6]

  • Test Execution: Start the machine and run the test for the specified duration.

  • Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of rotation) using a calibrated microscope.

  • Reporting: Calculate the average wear scar diameter for the three balls. The coefficient of friction is typically recorded continuously during the test.

Self-Validation: The protocol's integrity is maintained by strict adherence to the ASTM standard, regular calibration of the test apparatus, and the use of reference oils with known performance characteristics to validate the test setup.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative evaluation of lubricant additives using the Four-Ball Wear Test.

Lubricant_Testing_Workflow cluster_preparation Sample Preparation cluster_testing Four-Ball Wear Test (ASTM D4172) cluster_analysis Data Analysis & Comparison A Base Oil E Blend Lubricant Samples A->E B Octadecyl Sulfide B->E C Alternative Additive 1 C->E D Alternative Additive 2 D->E F Apparatus Setup & Calibration E->F G Run Test with Each Sample F->G H Measure Wear Scar Diameter (WSD) G->H I Record Coefficient of Friction (CoF) G->I J Compile WSD & CoF Data H->J I->J K Comparative Performance Evaluation J->K L Generate Performance Guide K->L

Caption: Workflow for comparative tribological testing of lubricant additives.

Mechanistic Insights and Discussion

The performance of a sulfur-based additive is intrinsically linked to its ability to form a protective metal sulfide layer at the points of asperity contact. The general reaction can be represented as:

Metal + R-S-R' → Metal Sulfide + Hydrocarbon fragments

The effectiveness of this process depends on several factors:

  • Reactivity of the Sulfur Carrier: "Active" sulfur additives react at lower temperatures but may be more corrosive, while "inactive" additives like octadecyl sulfide require higher temperatures and pressures to react, making them less corrosive.[3]

  • Adsorption on the Metal Surface: The long alkyl chains of octadecyl sulfide can promote the formation of an adsorbed layer on the metal surface, which provides a degree of lubrication even before the formation of a chemical film.

  • Nature of the Formed Film: The resulting metal sulfide film should have low shear strength to reduce friction and be sufficiently durable to prevent wear.

The following diagram illustrates the proposed mechanism of action for octadecyl sulfide under boundary lubrication conditions.

Mechanism_of_Action cluster_lubrication Boundary Lubrication Condition cluster_reaction Tribochemical Reaction cluster_outcome Performance Outcome A High Load & Temperature B Asperity Contact A->B C Octadecyl Sulfide Adsorption on Metal Surface B->C D Decomposition of Sulfide C->D E Formation of Metal Sulfide Layer D->E F Reduced Friction E->F G Prevention of Wear E->G

Caption: Proposed mechanism of octadecyl sulfide as a lubricant additive.

Conclusion and Future Outlook

Octadecyl sulfide, as a long-chain dialkyl sulfide, holds promise as a less corrosive, "inactive" sulfur-based extreme pressure and anti-wear additive for lubricants. Its long alkyl chains are expected to impart good oil solubility and contribute to film formation. However, a significant gap exists in the publicly available literature regarding its quantitative tribological performance data from standardized tests like the Four-Ball Wear Test.

To fully benchmark the performance of octadecyl sulfide, further experimental studies are required to generate comparative data against a range of commercially available additives under identical test conditions. Such studies would provide valuable insights for lubricant formulators seeking to optimize performance while minimizing corrosivity.

References

  • Nye Lubricants. (n.d.). Tribological Testing by 4 Ball Methods. Retrieved from [Link]

  • Chorus. (2023, May 8). 4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. Retrieved from [Link]

  • ACS Omega. (2023, August 17). Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles. Retrieved from [Link]

  • Koehler Instrument Company. (n.d.). APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. Retrieved from [Link]

  • Tribology in Industry. (n.d.). Friction and Wear of DLC Coating Deposited on M2 Steel via μW-PECVD Against 100Cr6 Steel with Different. Retrieved from [Link]

  • MDPI. (2025, January 28). Synergistic Tribological Performance of Phosphorus- and Sulfur-Based Extreme Pressure and Anti-Wear Additives. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). FRICTION BEHAVIOR OF 304 STAINLESS STEEL OF VARYING HARDNESS LUBRICATED WITH BENZENE AND SOME BENZYL STRUCTURES. Retrieved from [Link]

  • ResearchGate. (n.d.). The lubrication effectiveness of dialkylpentasulfide in synthetic ester and its emulsion. Retrieved from [Link]

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